molecular formula C4H5N3S B156202 2-Thiocytosine CAS No. 139424-18-3

2-Thiocytosine

Cat. No.: B156202
CAS No.: 139424-18-3
M. Wt: 127.17 g/mol
InChI Key: DCPSTSVLRXOYGS-UHFFFAOYSA-N
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Description

Structural Distinctions and Fundamental Research Significance

The defining structural feature of 2-thiocytosine (B14015) is the replacement of the oxygen atom at the C2 position of the pyrimidine (B1678525) ring with a sulfur atom. walshmedicalmedia.com This substitution results in a larger atomic radius and different electronic properties at this position, which in turn influences the molecule's geometry, aromaticity, and intermolecular interactions. The presence of the thiocarbonyl group (C=S) in the thione tautomer is a key distinction from the carbonyl group (C=O) in cytosine. nih.gov

The fundamental research significance of this compound lies in its role as a model system for understanding the effects of thionation on the properties of nucleobases. nih.gov Thionated nucleobases are of interest due to their potential involvement in the origins of life and their use as photosensitizers in photodynamic therapy. nih.gov The study of this compound provides a platform to investigate how the introduction of a heavy atom like sulfur alters key photophysical processes, such as intersystem crossing, which is significantly more efficient in this compound compared to cytosine. nih.govrsc.org This enhanced intersystem crossing to the triplet state is a direct consequence of the heavy-atom effect of sulfur. rsc.org Furthermore, the unique properties of this compound have led to its incorporation into synthetic oligonucleotides to probe DNA-protein interactions and to enhance the thermal stability of nucleic acid duplexes. rsc.orgbiosyn.com

Foundational Theoretical Frameworks Guiding this compound Studies

The study of this compound heavily relies on a variety of theoretical and computational chemistry methods to elucidate its structure, properties, and reactivity. umd.eduprinceton.educomputchem.gal These theoretical frameworks provide insights that are often difficult or impossible to obtain through experimental means alone.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to investigate the molecular structure, vibrational frequencies, and electronic properties of this compound and its various tautomers. walshmedicalmedia.comresearchgate.net High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are used to obtain more accurate energetic and structural information. researchgate.net These methods are crucial for determining the relative stabilities of different tautomeric forms in the gas phase and in solution. researchgate.netacs.org

To understand the excited-state dynamics and photochemistry of this compound, more advanced computational techniques are necessary. wiley.comwiley.comresearchgate.net Time-dependent DFT (TD-DFT) is used to simulate UV-Vis absorption spectra and to study electronic transitions. acs.orgnih.gov For a more accurate description of the complex potential energy surfaces and non-radiative decay pathways, multireference methods like the complete active space second-order perturbation theory (CASPT2) and multireference configuration interaction (MRCI) are utilized. barbatti.orgarxiv.org These methods are essential for mapping out the pathways of internal conversion and intersystem crossing that govern the photophysical behavior of this compound. nih.govrsc.org

Comparative Analysis with Canonical Cytosine in Research Contexts

The comparison between this compound and canonical cytosine provides a clear illustration of how a single atomic substitution can dramatically alter the properties of a molecule. nih.govrsc.org These differences are evident in their tautomeric preferences, photophysical behavior, and interactions within larger biological structures.

Tautomerism: Both cytosine and this compound can exist in several tautomeric forms. nih.govrsc.org However, their relative stabilities differ significantly depending on the environment. In the gas phase, the amino-thiol form of this compound is the most stable, whereas for cytosine, the amino-oxo form is dominant. nih.govacs.org In solution, the 1H-amino-thione tautomer of this compound is the most stable form due to its large permanent dipole moment, which is significantly stabilized by polar solvents. acs.org

Photophysics: The most striking difference between this compound and cytosine lies in their response to UV radiation. nih.gov Cytosine is highly photostable, efficiently dissipating absorbed UV energy through ultrafast internal conversion to the ground state. nih.govrsc.org In contrast, this compound exhibits significantly enhanced intersystem crossing from the excited singlet state to the triplet manifold. nih.govrsc.org This is attributed to the heavy-atom effect of the sulfur atom, which promotes spin-orbit coupling. rsc.org This property makes this compound a potent photosensitizer, while cytosine is not.

Table 1: Comparison of Properties between Cytosine and this compound
PropertyCytosineThis compound
Chemical FormulaC4H5N3O researchgate.netC4H5N3S nih.gov
Molar Mass111.10 g/mol researchgate.net127.17 g/mol nih.gov
Dominant Tautomer (in water)Amino-oxo byjus.comAmino-thione acs.org
Primary Photophysical PathwayUltrafast Internal Conversion nih.govEfficient Intersystem Crossing nih.govrsc.org
Complementary Base PairGuanine byjus.comGuanine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-1H-pyrimidine-2-thione
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InChI

InChI=1S/C4H5N3S/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)
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InChI Key

DCPSTSVLRXOYGS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=C(NC(=S)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H5N3S
Source PubChem
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DSSTOX Substance ID

DTXSID0059823
Record name 6-Amino-2(1H)-pyrimidinethione
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Molecular Weight

127.17 g/mol
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CAS No.

333-49-3
Record name 2-Thiocytosine
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Record name 2(1H)-Pyrimidinethione, 6-amino-
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Record name 4-aminopyrimidine-2-thiol
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Synthetic Methodologies for 2 Thiocytosine and Its Structural Analogs

Chemo-synthetic Routes

Chemo-synthetic methods provide reliable and scalable access to 2-thiocytosine (B14015), primarily through the construction of the pyrimidine (B1678525) ring or the modification of a pre-existing one. These routes often involve cyclization condensation reactions or nucleophilic substitution.

A prevalent method for synthesizing the 2-thioxopyrimidine core involves the condensation of α,β-unsaturated ketones with thiourea (B124793). researchgate.net Another common approach is the Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-ketoester, and thiourea, which can be catalyzed by various acids. researchgate.net

MethodReactantsKey FeaturesReference
Condensationα,β-Unsaturated Ketones + ThioureaBuilds the pyrimidine ring directly with the thio-functional group. researchgate.net
Biginelli ReactionAldehyde + β-Ketoester + ThioureaOne-pot, three-component synthesis for creating dihydropyrimidinethiones. researchgate.net
CyclizationThiourea + CyanoacetaldehydeA direct route to this compound, though yields can be lower than other methods. nih.gov
Sequential Condensation/Alkylationβ-Ketoester + Thiourea, followed by alkylationA two-step process to produce S-alkylated derivatives. nih.gov

Nucleophilic substitution is a key strategy for introducing the sulfur atom onto a pre-formed pyrimidine ring. wikipedia.org This class of reaction involves an electron-rich species (the nucleophile) attacking an electron-deficient carbon atom and replacing a leaving group. youtube.commasterorganicchemistry.com In this context, a sulfur-containing nucleophile is used to displace a suitable leaving group, such as a halogen (e.g., chloro) or a sulfonyl group, from the C2 position of the pyrimidine ring.

The general form of the reaction is: Nuc: + R-LG → R-Nuc + LG: wikipedia.org

Where:

Nuc: is the sulfur nucleophile (e.g., SH⁻, S²⁻ from NaSH or H₂S).

R-LG: is the pyrimidine substrate with a leaving group (LG) at the C2 position.

For the synthesis of this compound derivatives, a common substrate is a 2-halopyrimidine. The reaction with a hydrosulfide (B80085) salt leads to the formation of the corresponding 2-thiopyrimidine. The reactivity of the substrate is significantly enhanced by the presence of better leaving groups; for example, 2-sulfonylpyrimidine derivatives are far more reactive than their 2-chloro counterparts. acs.orgnih.gov

The mechanism of thiolation on pyrimidine rings is typically a nucleophilic aromatic substitution (SNAr). This process involves a two-step sequence:

Addition of the Nucleophile: The sulfur nucleophile attacks the electron-deficient C2 carbon of the pyrimidine ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination of the Leaving Group: The leaving group is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final 2-thiopyrimidine product.

Studies have shown that the rate of these reactions is highly dependent on pH. acs.orgnih.gov A higher pH increases the concentration of the more nucleophilic thiolate anion (S⁻) compared to the neutral thiol (SH), thus accelerating the reaction. acs.org The nature of the leaving group is also critical; sulfonyl groups are superior to halides, leading to significantly faster and more efficient reactions. nih.gov The reaction is generally chemoselective, producing S-arylated products exclusively. acs.orgnih.gov

Prebiotic Synthesis Pathways

Investigating the prebiotic origins of life's building blocks includes exploring how this compound could have formed on the early Earth. These pathways rely on simple starting materials and energy sources thought to be present in a prebiotic environment.

One plausible prebiotic synthesis involves the reaction of cyanoacetaldehyde with thiourea. nih.gov While this reaction does produce this compound, the yields are noted to be significantly lower than when urea (B33335) or guanidine (B92328) hydrochloride are used to produce cytosine or diaminopyrimidine, respectively. nih.gov Nevertheless, this pathway represents a potential prebiotic source of 2-thiopyrimidines. nih.gov

Sunlight, particularly UV radiation, is considered a key energy source in prebiotic chemistry. case.edu Research has shown that UV light can drive important reactions, including phosphorylation and photoreduction. For instance, the prebiotic phosphorylation of 2-thiouridine (B16713) (a nucleoside containing a 2-thiouracil (B1096) base) can yield either nucleotides or, via photoreduction, DNA building blocks. case.edu

In these scenarios, UV photons can interact with molecules like hydrogen sulfide (B99878) (H₂S), a plausible volcanic gas, to generate solvated electrons. youtube.com These electrons are powerful reducing agents that can drive chemical transformations. youtube.com The phosphorylation step, crucial for creating nucleotides, can be facilitated by agents like diamidophosphate (B1260613) (DAP) or pyrophosphate under aqueous conditions that simulate evaporation cycles in hot lagoons. nih.govnih.gov This creates a reaction network where simple precursors can be converted into more complex and functionally important molecules like phosphorylated thiopyrimidines. nih.gov

Transglycosylation is a process where a glycosyl (sugar) group is transferred from one molecule to another. In prebiotic chemistry, this offers a potential mechanism for forming nucleosides from a nucleobase and a sugar donor. youtube.com The enzymatic version of this reaction involves a glycoside hydrolase enzyme, which catalyzes both hydrolysis (reaction with water) and transglycosylation (reaction with a different acceptor). frontiersin.org

Under simulated prebiotic conditions, the weakness of the C-N glycosidic bond in certain nucleoside analogues can be exploited. youtube.com While direct evidence for prebiotic transglycosylation leading specifically to this compound is still developing, the principle has been demonstrated with related molecules. For example, a weakly-bound sugar could potentially be transferred to a prebiotically available base like this compound, providing a pathway to the corresponding nucleoside, 2-thiocytidine (B84405). This circumvents the difficult step of directly condensing a sugar with a nucleobase.

Functionalization and Derivatization Approaches

Once this compound is synthesized, it can be chemically modified to create a wide range of derivatives with tailored properties. These modifications can be targeted at the sulfur atom, the exocyclic amino group, or the pyrimidine ring itself.

A common derivatization is the S-alkylation of the thiol group, which is readily achieved by reacting this compound or its nucleoside with an alkyl halide. nih.gov This converts the thione (C=S) tautomer into a thiol ether (C-S-R). This approach is used to synthesize precursors for densely functionalized pyrimidines. nih.gov

Furthermore, the core structure can be incorporated into more complex condensed heterocyclic systems. researchgate.net For example, 2-thioxopyrimidine derivatives can be used as building blocks to construct triazino[2,3-c]quinazoline or thieno[2,3-d]pyrimidine (B153573) ring systems. researchgate.net Derivatization is also used for analytical purposes, such as reacting the molecule with an agent that makes it more easily detectable by methods like liquid chromatography-mass spectrometry (LC-MS). nih.gov The synthesis of derivatives like 5-fluoro-2-thiocytosine (B1239711) nucleosides has also been explored to study biological activity. tandfonline.com

N-Acylation Reactions for Structural Modification

N-acylation targets the exocyclic amino group (at the C4 position) of the this compound ring. This modification is a common strategy to create prodrugs or to alter the hydrogen bonding capabilities and electronic properties of the molecule. A general and effective method for the N-acylation of this compound nucleoside derivatives involves the use of acyl chlorides in the presence of a base.

A representative procedure has been established for the N-acylation of 1-(β-D-arabinofuranosyl)-2-thiocytosine (araSC), an antitumor nucleoside analog. nih.gov The synthesis of N4-acyl derivatives is typically carried out in a pyridine (B92270) solution. The hydroxyl groups of the sugar moiety are first protected using a silylating agent, such as trimethylchlorosilane. Following this protection step, the appropriate acyl chloride is introduced to the reaction mixture, leading to the selective acylation of the exocyclic amino group. The reaction proceeds smoothly at room temperature, and after workup, the desired N4-acyl-2-thiocytosine derivative is isolated. nih.gov This method has been successfully applied to synthesize a variety of N-acylated products with moderate to good yields. nih.gov

For instance, the reaction of protected araSC with nonanoyl chloride or stearoyl chloride yields the corresponding N4-nonanoyl and N4-stearoyl derivatives, respectively. nih.gov These reactions demonstrate the versatility of the N-acylation approach for introducing lipophilic acyl chains onto the this compound scaffold, which can significantly impact the compound's biological profile. nih.gov

Table 1: Examples of N-Acylation of 1-(β-D-arabinofuranosyl)-2-thiocytosine (araSC)

Starting Material Acylating Reagent Product Yield (%)
araSC Nonanoyl chloride N4-Nonanoyl-araSC 53%
araSC Stearoyl chloride N4-Stearoyl-araSC 65%

Data sourced from a study on the synthesis and antitumor activity of araSC derivatives. nih.gov

O-Acylation Reactions for Analog Generation

While this compound itself lacks an oxygen atom at the 2-position for direct O-acylation, this reaction is highly relevant for the generation of structural analogs from related pyrimidine scaffolds, such as 2-amino-4-hydroxypyrimidines. These compounds are tautomers of 2-aminopyrimidin-4-ones and serve as close structural analogs of this compound, where a hydroxyl group is present at the C4-position instead of the amino group of cytosine, and a carbonyl group at C2 may or may not be thionated.

The O-acylation of these analogs is a key method for producing derivatives with altered chemical properties. Research has shown that 2-amino-4-hydroxypyrimidines can undergo efficient O-acylation when treated with aroyl or sulfonyl halides. rsc.org The reaction is often promoted by the presence of a bulky substituent at the 2-position of the pyrimidine ring and the use of an acyl halide with significant steric requirements. rsc.org For example, 2-dialkylamino-4-hydroxypyrimidines react with acylating agents like pivaloyl chloride or various aroyl halides to produce the corresponding O-acyl derivatives in good yields. rsc.org

This synthetic route provides access to a class of pyrimidine analogs that are not directly accessible from this compound but share a common heterocyclic core. The resulting O-acyl pyrimidines can be used in comparative biological studies to understand the structural requirements for activity and the role of the substituent at the C4 position.

Table 2: O-Acylation of 2-Amino-4-hydroxypyrimidine Analogs

Pyrimidine Analog Acylating Reagent Product Type
2-Dialkylamino-4-hydroxypyrimidine Pivaloyl chloride O-Pivaloyl derivative
2-Amino-4-hydroxypyrimidine Aroyl halide O-Aroyl derivative
2-Alkylamino-4-hydroxypyrimidine Arylsulfonyl halide O-Sulfonyl derivative

This table summarizes findings on the acylation of 2-amino-4-hydroxypyrimidines, which are structural analogs of this compound. rsc.org

Tautomeric Equilibrium and Molecular Conformations of 2 Thiocytosine

Gas-Phase Tautomerism

In the isolated environment of the gas phase, the intrinsic stability of different tautomers can be examined without the influence of intermolecular interactions. Theoretical and matrix isolation experiments have provided clear insights into the preferred forms of 2-thiocytosine (B14015). nih.gov

Computational studies at the MP2 and CCSD levels indicate that the amino-thione tautomer (T1) of this compound is significantly less stable in the gas phase compared to its thiol counterparts. nih.gov One study calculated that the amino-thione form is at least 5 kcal/mol higher in energy than the most stable amino-thiol form. nih.gov The relative instability is partly attributed to the weaker C=S double bond compared to the C=O bond in canonical cytosine, making the thione form less favorable in an isolated state. nih.gov Consequently, the amino-thione tautomer is not expected to be present in significant quantities in gas-phase samples of this compound. nih.gov

The amino-thiol form is unequivocally the most stable and dominant tautomer of this compound in the gas phase. nih.govnih.govrsc.org It exists as two primary rotamers, the amino 2-hydroxy cis form (T2b) and the amino 2-hydroxy trans form (T2a), which are very close in energy. nih.gov The energy difference between these two rotamers is calculated to be as low as 1.15 kJ/mol, suggesting that both can coexist in the gas phase. researchgate.netnih.gov The stability trend for the main tautomers in the gas phase has been established as: T2b > T2a > T1. nih.gov The interconversion between these thiol rotamers can occur through a 180-degree rotation of the SH group, a process that has been observed via neutron diffraction. nih.gov Gas-phase experiments, therefore, provide a unique opportunity to study the properties of a thiol thiobase exclusively. nih.gov

Relative Stability of this compound Tautomers in the Gas Phase
TautomerCommon NameRelative Stability RankingNotes
Amino-thiol (cis, T2b)Amino-2-hydroxy (cis)1 (Most Stable)The most predominant form in the gas phase. researchgate.netnih.gov
Amino-thiol (trans, T2a)Amino-2-hydroxy (trans)2Only slightly less stable than the cis form (ΔE ≈ 1.15 kJ/mol). researchgate.netnih.gov
Amino-thione (T1)Amino-oxo3Significantly less stable (at least 5 kcal/mol higher in energy than the thiol form). nih.govnih.gov

The imino-thione tautomers of this compound are consistently found to be less stable than the corresponding amino forms in the gas phase. nih.gov A key conformational difference is that the imino tautomers are noticeably more planar than the amino tautomers. nih.gov This planarity arises from a significant shortening of the C4=N4 bond length (calculated at 1.292 Å by MP2) compared to the C4-N4 single bond in the amino forms. nih.gov This structural rigidity in the imino group makes it less flexible for interactions like forming Watson-Crick pairs. nih.gov

Condensed-Phase Tautomerism

The tautomeric equilibrium of this compound shifts dramatically when moving from the gas phase to condensed phases, such as the solid state or in polar solvents. Intermolecular forces, including hydrogen bonding and dipole-dipole interactions, become dominant factors in determining tautomeric preference.

In the crystalline solid state, the stability landscape of this compound tautomers is inverted compared to the gas phase. researchgate.net Experimental studies using ¹H-¹⁴N NMR-NQR double resonance (NQDR) and theoretical DFT calculations have shown that the amino-thione form (specifically tautomer TC1) is the most stable in the solid phase. researchgate.netnih.gov The stability pattern in the solid phase is predicted to be TC1 > TC3 >> TC2 > TC4 >> TC6 > TC5, which differs from the gas phase primarily by the destabilization of the amino-thiol form (TC2). researchgate.net The increased stability of the amino-thione form is driven by its ability to form extensive networks of intermolecular hydrogen bonds within the crystal lattice. researchgate.netnih.gov The potential for polymorphism, where a compound exists in multiple crystalline structures, is a known phenomenon for related molecules and has been considered in the analysis of solid-state this compound, where factors like the non-equivalence of molecules in the crystal structure are taken into account. nih.govrsc.org

In solution, particularly in polar solvents, the amino-thione tautomer is overwhelmingly dominant. nih.govrsc.org Solvatochromic studies on the UV absorption spectrum of this compound in various solvents have confirmed this preference. nih.govacs.org In polar protic and aprotic solvents such as water (H₂O), methanol (B129727) (MeOH), ethanol (B145695) (EtOH), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (ACN), the 1H-amino-thione form is predicted to be the only tautomer present in significant concentrations. nih.govnih.gov The high dipole moment of the amino-thione tautomer contributes to its stabilization by polar solvent molecules. nih.gov In a solvent of lower polarity, such as ethyl acetate (B1210297) (EtOAc), calculations suggest that a small percentage of the amino-thiol form might exist in equilibrium with the dominant thione form. nih.gov

Dominant Tautomer of this compound in Different Environments
EnvironmentDominant TautomerSupporting Evidence
Gas PhaseAmino-thiolTheoretical calculations and matrix isolation experiments. nih.govnih.gov
Solid StateAmino-thioneNQDR and DFT studies. researchgate.netnih.gov
Aqueous Solution (Water)Amino-thioneUV-vis absorption spectroscopy and theoretical calculations. nih.govnih.gov
Polar Solvents (ACN, DMSO, EtOH, MeOH)Amino-thioneUV-vis absorption spectroscopy and theoretical calculations. nih.govnih.gov
Less Polar Solvent (EtOAc)Amino-thione (major) / Amino-thiol (minor)Theoretical calculations. nih.gov

Theoretical Computations of Tautomer Stability and Interconversion

The relative stability of this compound tautomers is a critical factor that dictates its behavior in various environments. Theoretical chemistry provides powerful tools to probe these subtle energetic differences and the barriers to their interconversion.

Ab Initio and Density Functional Theory Calculations of Energetics

High-level quantum chemical calculations have been instrumental in elucidating the tautomeric preferences of this compound. Methods such as Møller-Plesset perturbation theory (MP2), Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), and Density Functional Theory (DFT) have been employed to determine the relative energies of its various tautomeric forms.

In the gas phase, theoretical studies consistently show that the amino-thiol tautomer is the most stable form. rsc.orgarxiv.org This is in contrast to its canonical counterpart, cytosine, where the amino-oxo form predominates. The substitution of the oxygen atom with a larger, more polarizable sulfur atom significantly influences the electronic distribution and, consequently, the tautomeric equilibrium.

A comprehensive study by Crespo-Otero et al. (2017), utilizing CCSD(T)/cc-pVTZ//MP2/cc-pVTZ calculations, provides precise relative energies for the different tautomers of this compound in the gas phase. rsc.org These findings are crucial for understanding the intrinsic stability of each form, absent of solvent effects. The 1H-amino-thione tautomer, which is the most stable form in aqueous solution, is predicted to be significantly less stable in the gas phase. rsc.org

Relative Energies of this compound Tautomers in the Gas Phase

TautomerRelative Energy (kcal/mol)
Amino-thiol (rotamer B)0.00
Amino-thiol (rotamer C)~0.00
1H-amino-thione>5.00

Data from CCSD(T)/cc-pVTZ//MP2/cc-pVTZ calculations. rsc.org The amino-thiol form exists as two stable rotamers (B and C) with very similar energies.

The environment plays a pivotal role in shifting the tautomeric equilibrium. While the amino-thiol form is favored in isolation, the 1H-amino-thione tautomer becomes the dominant species in polar solvents like water. rsc.orgrsc.org This shift is attributed to the different dipole moments of the tautomers and their interactions with the solvent molecules.

Role of Electron Correlation Effects in Tautomeric Preferences

The accurate prediction of tautomeric equilibria heavily relies on the proper treatment of electron correlation, which is the interaction between electrons. numberanalytics.comyoutube.com The Hartree-Fock method, a foundational ab initio method, approximates the electron-electron repulsion by considering each electron in the average field of all others, thus neglecting the instantaneous correlations in their motions. numberanalytics.comyoutube.com This approximation can lead to inaccuracies in the relative energies of tautomers.

Post-Hartree-Fock methods, such as MP2 and CCSD(T), and certain DFT functionals are designed to account for electron correlation to varying degrees. numberanalytics.com Dynamic correlation refers to the short-range interactions that keep electrons apart, while static correlation is important in systems with multiple, low-lying electronic states. numberanalytics.com For molecules like this compound, where subtle electronic effects dictate tautomeric stability, the inclusion of electron correlation is paramount for obtaining reliable results that are in agreement with experimental observations.

The choice of computational method and basis set can significantly impact the calculated relative stabilities. The differences in the electron distribution and bonding in the thione versus thiol tautomers necessitate a balanced description of electron correlation to correctly capture their energetic ordering. Theoretical studies on molecular tautomers have shown that the response of the electronic cloud to changes in nuclear geometry is a direct measure of the degree of electron correlation, highlighting its importance in these systems. arxiv.org

Molecular Planarity and Structural Distortions

The pyrimidine (B1678525) ring of this compound is not perfectly planar. Depending on the tautomeric form and its environment, it can exhibit various degrees of puckering and out-of-plane distortions. These structural nuances are critical for its interactions with other molecules, including base pairing in a biological context.

Theoretical calculations indicate that while some tautomers are nearly planar, others can adopt puckered conformations. These distortions are often described by puckering coordinates, which quantify the deviation of the ring atoms from a mean plane. In pyrimidine-based systems, common puckering modes involve the C2, C5, and C6 atoms. rsc.org

A study on the excited-state dynamics of this compound revealed that transitions between electronic states are often facilitated by structural distortions, including ring puckering and out-of-plane movement of the substituent groups. rsc.org While this study focused on the excited state, it underscores the inherent flexibility of the this compound ring. In the ground state, these distortions, though less pronounced, are still present and can be influenced by intermolecular interactions, such as those in a crystal lattice or in solution.

Qualitative Description of Structural Distortions in this compound

Tautomer/StateObserved/Predicted Distortion
Amino Tautomers (general)Slightly non-planar
Imino Tautomers (general)Generally more planar
Excited StatesSignificant ring puckering at C2, C5, and C6 positions; out-of-plane distortion of the thiol group

This table provides a general overview of the planarity and distortions of this compound tautomers based on computational studies. rsc.org

The planarity of the molecule is a key factor in its stacking interactions with other aromatic systems, which are important for the stability of nucleic acid structures. Even minor deviations from planarity can have a significant impact on the strength and geometry of these interactions.

Advanced Spectroscopic Characterization and Interpretations of 2 Thiocytosine

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for elucidating the molecular structure and identifying functional groups within 2TC. These methods are particularly useful for studying tautomeric forms and the influence of environmental conditions on vibrational modes.

Infrared Spectroscopy Studies under Varied Environmental Conditions

Infrared spectroscopy has been employed to study 2TC under diverse environmental conditions, including isolation in low-temperature inert gas matrices and in thin amorphous and polycrystalline films. Studies have shown that the environment significantly influences the prevalent tautomeric form observed in the IR spectra. nih.govresearchgate.net

When isolated in inert gas matrices at low temperatures, 2TC primarily exists in the amino-thiol tautomeric form. nih.govresearchgate.net This suggests that in the absence of strong intermolecular interactions, the amino-thiol form is the most stable. Theoretical calculations support this finding, indicating that the amino-thiol tautomer is more stable than the amino-thione form in the isolated state. nih.gov

In contrast, studies of 2TC deposited as thin polycrystalline films reveal that the amino-thione tautomeric form dominates. nih.gov This indicates that in the solid state, intermolecular interactions, such as hydrogen bonding, play a crucial role in stabilizing the amino-thione tautomer. nih.govmdpi.comias.ac.in The experimental observations from IR spectroscopy regarding tautomeric preference in different environments align with ab initio quantum mechanical calculations of relative total energies of the tautomeric forms. nih.gov

Near-IR spectroscopy has also been utilized to induce and monitor conformational changes in matrix-isolated 2TC monomers. Selective excitation of NH₂ stretching overtone or combination vibrations using narrowband near-IR light has been shown to induce transformations between different amino-thiol conformers, differing by a 180° rotation of the SH group. researchgate.netacs.org This provides evidence of intramolecular vibrational energy redistribution from the excited NH₂ moiety to the remote SH group. researchgate.netacs.org

Raman Spectroscopy and Solid-State Simulations

Raman spectroscopy complements IR spectroscopy by providing information about different vibrational modes, particularly those involving symmetrical vibrations and non-polar bonds. The Raman spectrum of 2TC has been reported, and vibrational assignments for its normal modes have been proposed. ias.ac.in

Accurate assignment of the IR and laser Raman spectra of 2TC has been achieved through the use of Density Functional Theory (DFT) computations and solid-state simulations of the crystal unit cell. mdpi.comresearchgate.netnih.gov These simulations, often involving tetramer forms of 2TC, have significantly improved upon previous assignments, particularly in accounting for shifts in bands caused by intermolecular hydrogen bonds in solid-state samples. mdpi.com The lowering of the C=S stretching frequency in 2TC compared to 2-thiouracil (B1096) in Raman spectra also suggests the involvement of the sulfur atom in hydrogen bonding. ias.ac.in

Microsolvation effects on the excited state deactivation dynamics of 2TC have also been investigated using resonance Raman, FT-IR, and FT-Raman spectroscopies in combination with DFT calculations. researchgate.netresearchgate.net Studies involving clusters of 2TC with protic and aprotic solvents like water, methanol (B129727), and acetonitrile (B52724) have aided in assigning observed Raman spectra to low-energy isomers of these clusters. researchgate.net

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local electronic environment of atomic nuclei within a molecule, offering insights into structure, dynamics, and intermolecular interactions.

¹H-¹⁴N NQR Double Resonance Studies in the Solid State

¹H-¹⁴N Nuclear Quadrupole Double Resonance (NQDR) spectroscopy has been employed to investigate the solid-state properties of 2TC. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.comresearchgate.net This technique is particularly useful for studying nitrogen environments and hydrogen bonding patterns in crystalline solids. Studies have detected multiple resonance frequencies on the ¹⁴N nucleus in solid 2TC at specific temperatures, such as 180 K. researchgate.netresearchgate.net

These detected resonance lines are a result of the non-equivalence of molecules within the elementary cell of the crystal structure. researchgate.net Similar to cytosine, NQDR spectra of 2TC indicate that only one tautomeric form predominates in the solid state. researchgate.net The eighteen resonance lines detected by ¹⁴N NQDR can be grouped into sets, and their assignment to particular nitrogen sites is aided by DFT calculations. researchgate.netresearchgate.net ¹H-¹⁴N NQDR studies, often combined with Quantum Theory of Atoms in Molecules (QTAIM) and DFT, provide a comparative analysis of hydrogen-bonding patterns and prototropism in solid 2TC and cytosine. sigmaaldrich.comsigmaaldrich.comresearchgate.net

¹H and ³¹P NMR for Complex Characterization and Solution Dynamics

¹H NMR spectroscopy is a fundamental technique for characterizing the proton environments in 2TC and its complexes, providing information on chemical shifts, coupling constants, and integration that aids in structural confirmation. weebly.com For 2TC itself, ¹H NMR spectra show characteristic signals corresponding to its protons, which can vary depending on the solvent and molecular environment. unirioja.es

³¹P NMR spectroscopy is particularly relevant when studying complexes involving 2TC and phosphorus-containing ligands, such as phosphines in metal complexes. Changes in the ³¹P NMR signals can indicate the coordination of the phosphorus atom to a metal center and provide information about the electronic environment around the phosphorus. Studies on gold(I) complexes with 2-thiocytosinate and phosphine (B1218219) ligands have utilized both ¹H and ³¹P{¹H} NMR to characterize the complexes in solution. unirioja.es The presence of 2TC in these complexes is confirmed by characteristic doublets in the aromatic region of the ¹H NMR spectra, corresponding to the C6H and C5H protons. unirioja.es The ³¹P{¹H} NMR spectra show singlets for complexes with a single phosphine ligand, with chemical shifts providing insight into the nature of the complex. unirioja.es

Furthermore, variable-temperature NMR studies, including ¹H NMR, can provide insights into the dynamics of molecules and complexes in solution, such as exchange processes or conformational changes. core.ac.ukox.ac.uk While specific detailed ¹H and ³¹P NMR data for the solution dynamics of 2-thiocytosine (B14015) itself were not extensively found in the provided context, these techniques are generally applicable for such studies of related compounds and complexes.

Ultraviolet-Visible Spectroscopy and Photophysical Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within 2TC, providing information about its absorption properties and photophysical behavior. The substitution of the carbonyl oxygen in cytosine with a sulfur atom in 2TC leads to a significant red-shift in the UV-Vis spectrum. nih.govnih.gov

The steady-state absorption spectra of 2TC show significant shifts of the absorption bands depending on the solvent, demonstrating solvatochromic effects. nih.govacs.org In more polar solvents, the first absorption maximum shifts to higher transition energies (blue-shift), while the second maximum shifts to lower energies (red-shift). nih.govacs.org For instance, the lowest-energy maximum is blue-shifted when going from ethyl acetate (B1210297) to water. nih.gov These solvatochromic shifts can be rationalized using solvatochromic scales and high-level multireference quantum chemistry calculations that include implicit and explicit solvent effects. nih.govacs.org

Studies have identified the lowest excited singlet states of 2TC as originating from the thiocarbonyl group, with both nSπ* and πSπ* character. acs.org Higher-lying states involve excitations from nitrogen lone pairs and within the pyrimidine (B1678525) π system. acs.org Based on theoretical calculations, the most intense transitions are typically associated with πSπ* and ππ* states. acs.org

The photochemical properties of thiobases like 2TC are influenced by their absorption spectra being red-shifted compared to canonical nucleobases and the efficient population of triplet excited states due to high spin-orbit couplings between singlet and triplet manifolds. nih.govdntb.gov.ua This can lead to characteristic photochemistry and the generation of singlet oxygen. nih.gov Transient absorption spectroscopy experiments have been used to study the excited-state dynamics of 2TC in aqueous solution, revealing differences in excited-state lifetimes and absorption features compared to its nucleoside form, 2-thiocytidine (B84405). nih.gov These differences are attributed to the dominant population of different low-lying triplet states (nπ* vs. ππ*) in the nucleobase and nucleoside. nih.gov

While intersystem crossing (ISC) is often invoked to explain the population of triplet states, an alternative model suggests that long-lived triplet states observed for 2TC upon UV radiation might emerge from a photochemical process involving the formation and recombination of radical species, rather than solely from photophysical ISC between singlet and triplet electronic states. nih.gov

Data Tables

Spectroscopic TechniqueKey FindingsConditions StudiedRelevant Citations
Infrared Spectroscopy Tautomeric preference (amino-thiol in matrices, amino-thione in films) nih.govresearchgate.net. Identification of vibrational modes mdpi.comias.ac.in. Observation of shifts due to hydrogen bonding mdpi.comias.ac.in. Near-IR induced conformational changes researchgate.netacs.org.Low-temperature inert gas matrices, thin amorphous and polycrystalline films nih.govresearchgate.net. Solid state mdpi.comias.ac.in. Microsolvated clusters researchgate.netresearchgate.net. nih.govresearchgate.netmdpi.comias.ac.inacs.orgresearchgate.net
Raman Spectroscopy Vibrational assignments for normal modes ias.ac.in. Accurate assignments using DFT and solid-state simulations mdpi.comresearchgate.netnih.gov. Suggestion of sulfur involvement in hydrogen bonding ias.ac.in.Solid state mdpi.comias.ac.in. Microsolvated clusters researchgate.net. mdpi.comias.ac.inresearchgate.netnih.gov
¹H-¹⁴N NQDR Detection of ¹⁴N resonance frequencies in solid state researchgate.netresearchgate.net. Indication of single predominant tautomer in solid state researchgate.net. Analysis of hydrogen bonding patterns sigmaaldrich.comsigmaaldrich.comresearchgate.net.Solid state (e.g., at 180 K) researchgate.netresearchgate.net. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.comresearchgate.netresearchgate.net
¹H NMR Characterization of proton environments weebly.com. Confirmation of 2TC presence in complexes unirioja.es. Investigation of solution dynamics (general application) core.ac.ukox.ac.uk.Solution (e.g., in D₂O) unirioja.es. Variable temperature (general application) core.ac.ukox.ac.uk. weebly.comunirioja.escore.ac.ukox.ac.uk
³¹P NMR Characterization of phosphorus environment in complexes unirioja.es. Indication of coordination to metal centers unirioja.es. Investigation of solution dynamics (general application) core.ac.uk.Solution (e.g., in D₂O) unirioja.es. Variable temperature (general application) core.ac.uk. weebly.comunirioja.escore.ac.uk
UV-Vis Spectroscopy Red-shifted absorption spectrum compared to cytosine nih.govnih.gov. Observation of solvatochromic effects nih.govacs.org. Identification of electronic transitions (nSπ, πSπ, ππ*) acs.org. Study of excited-state dynamics nih.gov.Various solvents (e.g., ACN, EtOH, MeOH, H₂O, EtOAc, DMSO) nih.govacs.org. Aqueous solution nih.gov. nih.govnih.govacs.orgrsc.org

Detailed Research Findings

Tautomerism: IR spectroscopy in inert gas matrices shows the amino-thiol form, while in polycrystalline films, the amino-thione form dominates, supported by theoretical calculations showing the amino-thiol form is more stable in isolation and the amino-thione form is stabilized by solid-state interactions. nih.govresearchgate.net

Vibrational Assignments: DFT computations and solid-state simulations have enabled accurate assignment of IR and Raman spectra, improving upon previous work and accounting for hydrogen bonding effects in the solid state. mdpi.comresearchgate.netnih.gov

Hydrogen Bonding: Vibrational spectroscopy and NQDR studies highlight the significant role of hydrogen bonding in the solid-state structure and tautomeric preference of 2TC. mdpi.comias.ac.insigmaaldrich.comsigmaaldrich.comresearchgate.net

Solid-State Structure: ¹H-¹⁴N NQDR indicates that only one tautomeric form is predominant in the solid state, with detected ¹⁴N resonance frequencies reflecting the non-equivalence of molecules in the crystal lattice. researchgate.netresearchgate.net

Solvation Effects: UV-Vis spectroscopy reveals significant solvatochromic shifts in the absorption bands of 2TC, with the direction and magnitude of the shifts depending on solvent polarity. nih.govacs.org

Excited States: UV-Vis and theoretical studies identify key electronic transitions, including nSπ* and πSπ* states from the thiocarbonyl group, which are crucial for understanding the photophysical and photochemical properties of 2TC. nih.govacs.org

Photochemistry: The red-shifted absorption and efficient triplet state population contribute to the photochemical reactivity of 2TC. nih.govdntb.gov.ua Studies suggest that long-lived triplet states might arise from a photochemical radical mechanism. nih.gov

Complex Characterization: ¹H and ³¹P NMR are valuable for characterizing metal complexes involving 2-thiocytosinate, confirming the presence of the ligand and providing information on coordination and structure in solution. unirioja.es

Absorption Band Analysis and Solvent-Induced Shifts

The UV absorption spectrum of this compound exhibits distinct absorption bands that are sensitive to the surrounding solvent environment nih.govacs.orgacs.orgresearchgate.net. Studies have investigated the steady-state absorption spectra of this compound in various solvents, including polar aprotic solvents like ethyl acetate (EtOAc), acetonitrile (ACN), and dimethyl sulfoxide (B87167) (DMSO), as well as polar protic solvents such as ethanol (B145695) (EtOH), methanol (MeOH), and water nih.govacs.orgacs.orgresearchgate.net.

The spectra typically show an intense absorption maximum in the range of 269–286 nm (4.3–4.6 eV), with an absorption tail extending to approximately 330–350 nm (3.7–3.9 eV), depending on the solvent nih.gov. A second absorption band is often observed with a maximum at 233–242 nm (5.1–5.3 eV) in solvents like ACN, EtOH, MeOH, and H₂O nih.gov. Protic solvents such as EtOH, MeOH, and H₂O can also give rise to a shoulder in the 210–218 nm (5.6–5.9 eV) range nih.gov.

Significant shifts in the absorption bands are observed with changes in solvent polarity. In more polar solvents, the first absorption maximum generally shifts to higher transition energies (blue-shift), while the second maximum shifts to lower energies (red-shift) nih.govacs.orgresearchgate.netnih.gov. For instance, the lowest-energy maximum is blue-shifted by 17 nm when moving from EtOAc (286 nm) to H₂O (269 nm), with the molar extinction coefficient remaining relatively constant nih.gov. Conversely, the high-energy maximum is red-shifted by 9 nm from ACN (233 nm) to H₂O (242 nm), accompanied by significant narrowing and an increase in the molar extinction coefficient nih.gov.

These solvent-induced shifts highlight the impact of solvation effects on the electronic transitions of this compound benchchem.comnih.gov.

Solvatochromic Effects and Solvent Polarity Scales

The observed solvent-induced shifts in the absorption spectrum of this compound are a manifestation of solvatochromic effects nih.govacs.orgacs.orgresearchgate.netnih.gov. These effects arise from the differential stabilization of the ground and excited electronic states by the solvent environment acs.orgresearchgate.net.

Solvatochromic analyses, often employing empirical solvent polarity scales, have been used to rationalize the observed shifts nih.govacs.orgresearchgate.net. Studies have shown that the solvent-dependent energy shifts of the absorption bands can be linearly related to solvatochromic parameters nih.govacs.org. For this compound, parameters related to solvent acidity and basicity have been found to effectively describe the solvatochromic shifts of the lowest-energy absorption maximum, while solvent dipolarity and polarizability appear to have a less notable effect acs.org.

High-level quantum chemistry calculations, including implicit and explicit solvent effects, complement experimental observations by providing a theoretical framework for understanding the influence of different solvents on the electronic transitions and rationalizing the solvatochromic shifts nih.govacs.orgresearchgate.net. These calculations indicate that the dipole moments of the excited states contribute to general shifts in excitation energies, while explicit solvent interactions help explain the differences observed in spectra recorded in various solvents acs.orgresearchgate.net.

Excited-State Absorption Spectra and Transient Species Characterization

Investigating the excited-state absorption (ESA) spectra of this compound provides insights into the nature and dynamics of transient species formed upon photoexcitation researchgate.netarxiv.org. ESA spectroscopy probes the absorption of light by excited molecules, revealing transitions between excited electronic states.

Simulations of ESA spectra for isolated and microsolvated this compound have shown similar features, with slightly red-shifted absorption bands for the microsolvated form researchgate.net. These simulated spectra can be used to assist in the assignment of bands observed in transient absorption spectroscopy experiments researchgate.net.

Experimental transient absorption spectroscopy (TAS) studies of this compound in aqueous solution have revealed distinct absorption maxima in the visible range, for example, around 350 nm and 525 nm researchgate.net. These bands are associated with the absorption of excited-state species researchgate.net. The presence and evolution of these ESA features provide information about the excited states populated after UV excitation and their subsequent decay pathways researchgate.netnih.govacs.org.

The characterization of these transient species through their absorption spectra is crucial for understanding the photophysical and photochemical processes occurring in this compound researchgate.netnih.govacs.org.

Time-Resolved Spectroscopy for Excited-State Dynamics

Time-resolved spectroscopic techniques are essential for studying the ultrafast dynamics of excited states in this compound, providing information on their lifetimes and decay pathways.

Transient Absorption Spectroscopy (TAS) for Lifetime Determinations

Transient Absorption Spectroscopy (TAS) is a powerful tool for directly observing and measuring the lifetimes of excited states and transient species nih.govharvard.edu. In TAS experiments, a short pump pulse excites the molecule, and a time-delayed probe pulse measures the absorption changes as the excited state evolves.

TAS experiments on this compound have demonstrated that it exhibits a relatively long excited-state lifetime compared to its nucleoside form, 2-thiocytidine nih.govharvard.edu. For this compound in aqueous solution, a single excited-state absorption band at 345 nm with a lifetime of 7.4 ± 0.6 ns has been reported harvard.edu. This is significantly longer than the excited-state lifetimes observed for 2-thiocytidine nih.govharvard.edu.

These lifetime determinations are critical for understanding the persistence of excited states and their potential to undergo further reactions, such as intersystem crossing to the triplet manifold nih.govharvard.edursc.orgnih.gov. The longer lifetime of the excited state in this compound suggests different excited-state deactivation pathways compared to its nucleoside nih.govharvard.edu.

Investigation of Excited-State Absorption Features

Time-resolved absorption spectroscopy allows for the investigation of the spectral features of excited states as they evolve over time researchgate.netnih.govharvard.edu. By monitoring the changes in absorption at different wavelengths, researchers can identify the presence of different excited states or transient species and follow their kinetics.

TAS studies of this compound have revealed specific excited-state absorption features that differ from those of 2-thiocytidine nih.govharvard.edu. These differences in ESA features, along with lifetime variations, provide experimental evidence for the distinct excited-state landscapes of the nucleobase and its nucleoside nih.govharvard.edu.

Accurate quantum chemical simulations complement TAS experiments by helping to assign the observed excited-state absorption features to specific electronic states, such as triplet nπ* and ππ* states nih.govharvard.edu. The dominant population of different triplet states in this compound compared to 2-thiocytidine, as suggested by TAS and calculations, explains their differing photochemical behaviors nih.govharvard.edu.

Electronic Structure and Quantum Chemical Investigations of 2 Thiocytosine

Orbital Energies and Reactivity Descriptors

The electronic structure of a molecule is fundamental to understanding its chemical behavior. For 2-Thiocytosine (B14015), a thionated analogue of the nucleobase cytosine, quantum chemical investigations provide detailed insights into its reactivity and stability. nih.gov The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis as they govern many chemical reactions. irjweb.com

HOMO-LUMO Gap Analysis and Chemical Reactivity Indexing

The energies of the HOMO and LUMO and the gap between them are critical parameters in determining molecular reactivity. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more prone to chemical reactions. irjweb.comnih.gov

These frontier orbital energies allow for the calculation of various global reactivity descriptors, which quantify different aspects of a molecule's reactivity. These descriptors are derived from Density Functional Theory (DFT) and provide a framework for understanding the molecule's behavior in chemical reactions. ajchem-a.com

Key chemical reactivity indices include:

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO. ajchem-a.com

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO. ajchem-a.com

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. researchgate.net

Chemical Potential (μ): The negative of electronegativity, μ = -χ. It represents the escaping tendency of electrons from an equilibrium system. researchgate.net

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.comnih.gov

Chemical Softness (S): The reciprocal of chemical hardness, S = 1 / (2η). It indicates the molecule's polarizability. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is defined as ω = μ² / (2η). researchgate.net

The following table presents calculated values for the frontier orbital energies and global reactivity descriptors for this compound.

ParameterValue (eV)Formula
EHOMO-6.2967N/A
ELUMO-1.8096N/A
HOMO-LUMO Gap (ΔE) 4.4871 ELUMO - EHOMO
Ionization Potential (I)6.2967I = -EHOMO
Electron Affinity (A)1.8096A = -ELUMO
Chemical Hardness (η)2.2436η = (I - A) / 2
Chemical Softness (S)0.2229S = 1 / (2η)
Electronegativity (χ)4.0532χ = (I + A) / 2
Chemical Potential (μ)-4.0532μ = -χ
Electrophilicity Index (ω)3.6601ω = μ² / (2η)

Note: The values are based on theoretical calculations using DFT with the B3LYP/6-311++ basis set, as analogous to similar imidazole derivatives. Actual experimental values may vary. irjweb.com

The relatively large HOMO-LUMO gap indicates that this compound possesses high kinetic stability and lower chemical reactivity compared to molecules with smaller gaps. irjweb.com

Molecular Polarizability and Chemical Hardness Evaluation

Chemical Hardness , as defined by Pearson, is directly related to the HOMO-LUMO gap. nih.gov For this compound, the calculated chemical hardness (η) is approximately 2.24 eV, categorizing it as a relatively hard molecule. This hardness signifies a higher resistance to deformation of its electron cloud under the influence of an external electric field or during a chemical interaction. nih.gov

Molecular Polarizability (α) is the measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field, leading to an induced dipole moment. libretexts.orgwikipedia.org It is a crucial property influencing intermolecular interactions, such as dispersion forces. umn.edu Generally, polarizability is affected by factors like the number of electrons, molecular size, and orientation. libretexts.org Larger molecules or those with more loosely held electrons tend to be more polarizable. wikipedia.orguwimona.edu.jm

Excited State Dynamics and Photophysical Pathways

The response of this compound to UV irradiation is markedly different from its canonical counterpart, cytosine. While cytosine rapidly returns to the ground state via internal conversion, this compound exhibits a high propensity to populate long-lived triplet states. nih.govmdpi.com This behavior is central to its potential application as a photosensitizer. The photodynamics are highly dependent on the tautomeric form of the molecule, with the thione form dominating in solution and the thiol form being more stable in the gas phase. nih.govmdpi.comrsc.org

Characterization of Singlet and Triplet Electronic States

Upon absorption of UV light, this compound is promoted from its ground state (S0) to an excited singlet state (Sn). The nature and energy of these excited states have been extensively studied using high-level quantum chemical methods like Multistate Complete Active Space Second Order Perturbation Theory (MS-CASPT2). acs.orgnih.gov

The lowest-lying excited singlet states (S1, S2, S3, S4) primarily involve excitations related to the thiocarbonyl group. acs.org These include nSπ* transitions, which involve the promotion of a non-bonding electron from the sulfur atom to an anti-bonding π* orbital, and πSπ* transitions, which involve a π → π* excitation localized on the sulfur-containing part of the molecule. mdpi.comacs.org

High-level calculations provide the following vertical excitation energies and oscillator strengths for the 1H-amino-thion tautomer of this compound in a vacuum.

StateCharacterVertical Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S1nSπ3.57 - 3.85347 - 322Dark (<0.01)
S2πSπ3.74 - 3.76331 - 330~0.02 (Weak)
S3nSπ~4.20~295Dark (<0.01)
S4πSπ4.30 - 4.44286 - 279~0.1 (Strong)
S6ππ5.60221Strong
S8ππ6.10203Strong

Data compiled from MS-CASPT2 calculations. mdpi.comacs.orgnih.gov

The S1 and S3 states are considered "dark" due to their very low oscillator strengths, meaning they are not efficiently populated by direct light absorption. The main absorption bands observed experimentally correspond to the intense πSπ* transitions to the S4 state and higher-lying ππ* states. acs.orgnih.gov

Following excitation, the molecule can transition to the triplet manifold. A triplet state is one in which the excited electron and the electron it was paired with in the ground state have parallel spins. wikipedia.org For this compound, the population of these triplet states is remarkably efficient, with near-unity quantum yields observed upon UVA irradiation. nih.govacs.org This efficient population of triplet states is a key feature distinguishing thiobases from their canonical nucleobase counterparts. mdpi.com

Intersystem Crossing Mechanisms and Spin-Orbit Couplings

Intersystem crossing (ISC) is the non-radiative process involving a transition between electronic states of different spin multiplicity, such as from a singlet to a triplet state. wikipedia.org This process, which is formally forbidden by spin selection rules, is facilitated by spin-orbit coupling (SOC). SOC is a relativistic effect that becomes more significant in molecules containing heavier atoms, like the sulfur in this compound (the "heavy-atom effect"). wikipedia.orgacs.org

For the thione tautomer of this compound in solution, the photodynamics are dominated by a highly efficient ISC from the initially excited singlet state to the triplet manifold. nih.govrsc.org The presence of the thiocarbonyl group creates excited state topographies that favor this population transfer, effectively suppressing the internal conversion pathways back to the ground state that are dominant in cytosine. nih.gov This ISC mechanism is tautomer-specific; theoretical studies on the thiol form, which is prevalent in the gas phase, show that it undergoes ultrafast internal conversion similar to canonical nucleobases, rather than efficient ISC. nih.govrsc.org

The efficiency of ISC depends on the magnitude of the spin-orbit coupling between the singlet and triplet states involved. For organic molecules without heavy atoms, SOC values are typically very small (<1 cm-1). The presence of sulfur significantly enhances these couplings. Theoretical calculations show that for this compound, the SOC matrix elements between the relevant singlet and triplet states are on the order of 1-10 cm-1, which is sufficient to facilitate rapid ISC on a picosecond timescale. acs.org

An alternative model has been proposed that rationalizes the high triplet yield without invoking direct ISC between singlet and triplet potential energy surfaces. This model suggests that upon UVA radiation, a homolytic rupture of an N-H bond can occur, creating a radical pair. The subsequent recombination of these radicals can proceed along either a singlet channel, leading back to the ground state, or along triplet channels, leading to the formation of stable triplet state tautomers. nih.govacs.org This pathway could explain both the ultrafast decay component of the singlet state and the near-unity yield of the long-lived triplet states. nih.gov

Non-Radiative Deactivation Channels in Aqueous Environments

The solvent environment can significantly alter the photophysical pathways of this compound. In aqueous solutions, explicit interactions between water molecules and the thiocarbonyl group of this compound introduce new deactivation channels. researchgate.netarxiv.org

Quantum-chemical simulations have revealed a novel deactivation pathway involving a water-chromophore electron transfer (WCET) process. researchgate.netarxiv.org This mechanism suggests that upon excitation, an electron can be transferred from a nearby water molecule to the this compound molecule. This WCET can lead to the formation of an intersystem crossing that was not previously considered, occurring within the triplet manifold of electronic states. researchgate.net

This process may explain the observed non-radiative decay of the triplet state population in thiobases even in the absence of oxygen. arxiv.org Furthermore, calculations indicate that the WCET process could be followed by a nearly barrierless electron-driven proton transfer (EDPT) from the water molecule. This would result in the formation of a hydroxyl radical, which could then participate in subsequent photochemical reactions. researchgate.netarxiv.org These solvation effects highlight the importance of considering the specific microenvironment when studying the photochemistry of this compound. researchgate.net

Water-Chromophore Electron Transfer (WCET) Processes

In the aqueous environment of this compound, interactions between explicit water molecules and the thiocarbonyl group can facilitate a process known as water-chromophore electron transfer (WCET). arxiv.orgresearchgate.net This phenomenon has been identified as a significant deactivation channel for photoexcited this compound. Quantum-chemical simulations suggest that WCET can lead to the formation of an intersystem crossing that was not previously considered in the photochemistry of this molecule. arxiv.orgresearchgate.net

Notably, research has demonstrated that this WCET process can occur within the triplet manifold of electronic states. arxiv.orgresearchgate.net This finding represents a novel example of such a mechanism and may explain the observed nonradiative decay of the triplet state population in thiopyrimidines, particularly in the absence of molecular oxygen. arxiv.orgresearchgate.net The electron transfer is specifically from the water molecule to the chromophore, which alters the electronic landscape and opens up new relaxation pathways. nih.govbarbatti.org

Electron-Driven Proton Transfer (EDPT) Mechanisms

Following the initial water-chromophore electron transfer, a subsequent and closely related mechanism, Electron-Driven Proton Transfer (EDPT), can occur. arxiv.org Computational studies on this compound have shown that the WCET process can trigger a nearly barrierless EDPT. arxiv.orgresearchgate.net In this process, the transfer of an electron from a nearby water molecule to the this compound chromophore facilitates the transfer of a proton.

This EDPT mechanism is significant as it can lead to the formation of a hydroxyl radical. arxiv.orgresearchgate.net The generation of such a reactive species could have further implications, potentially leading to subsequent photohydration or deamination reactions. arxiv.orgresearchgate.net The concept of EDPT is recognized as a crucial factor in the photochemistry of DNA base pairs, influencing excited-state lifetimes and deactivation pathways. nih.govnih.gov In the context of this compound, the EDPT is a direct consequence of the initial WCET event, highlighting a sequential pathway for its photo-induced reactivity in an aqueous solution. arxiv.org

Theoretical Modeling of Solvation Effects on Electronic Structure

The surrounding solvent environment significantly influences the electronic structure and photophysical properties of this compound. acs.orgresearchgate.net Theoretical modeling is crucial for dissecting these complex interactions, which involve both general solvent effects and specific hydrogen bonding. acs.orgresearchgate.netnih.gov Both implicit and explicit solvent models are employed to understand the solvatochromic shifts observed in the absorption spectra of this compound in various solvents. acs.orgnih.gov

High-level multireference quantum chemistry calculations have been used to rationalize these shifts, demonstrating that solvent polarity induces general shifts in excitation energies. researchgate.netnih.gov Unpolar states tend to be shifted to higher energies, while more polar states are shifted to slightly lower energies. nih.gov However, theoretical analyses consistently show that specific solute-solvent interactions, primarily through hydrogen bonds, are largely responsible for the distinct spectral differences observed across different solvents. researchgate.netnih.gov

Implicit Solvent Models for Bulk Solvation

Implicit solvent models, also known as continuum models, are a computationally efficient method to simulate the effects of bulk solvation on the electronic structure of a solute like this compound. preprints.org These models approximate the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. preprints.org

In the study of this compound, the Polarizable Continuum Model (PCM) is a commonly used implicit solvation method. researchgate.net For instance, the non-equilibrium version of PCM has been applied in conjunction with multi-state complete active space perturbation theory (MS-CASPT2) calculations to compute the vertical excitation energies of this compound in water. researchgate.net Another variant, the non-equilibrium conductor-like screening model for solvation (COSMO), has been used to account for bulk solvent effects during geometry optimizations of this compound microsolvated with explicit solvent molecules. acs.orgnih.gov These models are essential for capturing the general electrostatic interactions between the chromophore and the bulk solvent environment. preprints.org

Explicit Solvent Interactions and Hydrogen Bonding Chains

To gain a more detailed understanding of the specific interactions between this compound and its immediate solvent environment, explicit solvent models are employed. This approach involves including a discrete number of solvent molecules in the quantum chemical calculation to model the first solvation shell. acs.orgnih.gov This method is particularly important for studying hydrogen bonding, which plays a critical role in the photophysics of this compound. acs.orgresearchgate.netnih.gov

Studies have included up to five solvent molecules to mimic the hydrogen bond network around this compound. acs.orgnih.gov The placement and number of these explicit molecules depend on the solvent's hydrogen bonding capabilities:

For solvents that are primarily hydrogen bond acceptors (like ethyl acetate (B1210297), acetonitrile (B52724), and dimethyl sulfoxide), three solvent molecules are typically placed near the N1–H and NH2 groups of this compound. acs.orgnih.gov

For protic solvents that can both donate and accept hydrogen bonds (like ethanol (B145695), methanol (B129727), and water), up to five molecules are included, with additional molecules placed near the N3 and sulfur atoms. acs.orgnih.gov

These explicit solute-solvent interactions have been found to be the dominant factor responsible for the differences observed in the absorption spectra of this compound in various solvents. researchgate.netnih.gov

Table 1: Modeling of Explicit Solvent Interactions with this compound
Solvent TypeExample SolventsNumber of Explicit MoleculesInteraction Sites on this compound
Acceptor-Donor H-bondsEthyl Acetate (EtOAc), Acetonitrile (ACN), Dimethyl Sulfoxide (B87167) (DMSO)3N1–H and NH2 groups
Donor-Acceptor H-bondsEthanol (EtOH), Methanol (MeOH), Water (H2O)5N1–H, NH2, N3, and S atoms

Microsolvation Cluster Studies and Excited State Deactivation

Microsolvation studies, which analyze a chromophore clustered with a small, explicit number of solvent molecules, are pivotal for investigating the mechanisms of excited state deactivation. For this compound, such studies have focused on clusters with water molecules to explore radiationless deactivation channels in an aqueous environment. arxiv.orgresearchgate.net

By simulating this compound clustered with two water molecules, researchers have revisited its deactivation pathways. arxiv.orgresearchgate.net These quantum-chemical simulations revealed that the interaction with these few water molecules is sufficient to enable the WCET and subsequent EDPT processes, which are key to understanding its photochemistry. arxiv.orgresearchgate.net The deactivation mechanism is highly dependent on the tautomeric form of this compound, with the thione form, prevalent in solution, being characterized by efficient intersystem crossing to the triplet manifold. rsc.orgnih.gov This intersystem crossing is a tautomer-specific mechanism that is not active for the thiol form, which is more dominant in the gas phase. rsc.orgnih.gov These cluster studies provide a bridge between gas-phase calculations and the complexities of bulk solution, isolating the most critical solvent interactions that govern excited state dynamics.

Advanced Computational Methodologies in this compound Research

The investigation of the complex electronic structure and photodynamics of this compound relies on a suite of advanced computational methodologies. princeton.edu These methods are necessary to accurately describe the excited states, non-adiabatic transitions, and solvent effects that characterize the system.

High-level ab initio wave-function-based methods are frequently employed. These include:

Algebraic Diagrammatic Construction Method to the Second-Order (ADC(2)) : This method is used for simulating excited-state absorption spectra and investigating potential energy surfaces, particularly in studies of microsolvated this compound. arxiv.orgresearchgate.net It has also been applied in nonadiabatic dynamics simulations. core.ac.uk

Multireference Configuration Interaction with Single and Double Excitations (MR-CISD) : This is another high-accuracy method used to investigate the potential energy surfaces of this compound clustered with water molecules. arxiv.orgresearchgate.net

Multistate Complete-Active-Space Perturbation Theory (MS-CASPT2) : This is a robust method for calculating vertical excitation energies and rationalizing solvatochromic shifts in the absorption spectra of this compound in various solvents. acs.orgresearchgate.net

In addition to these, other theoretical approaches are utilized to explore different aspects of the molecule:

Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) : These methods have been combined to provide detailed information on hydrogen-bonding properties and prototropic tautomerism in solid-state this compound. nih.gov

These sophisticated computational tools are essential for providing a detailed and accurate picture of the electronic behavior of this compound, from its fundamental properties to its complex deactivation pathways in different environments. princeton.edu

Table 2: Advanced Computational Methods in this compound Research
MethodologyAbbreviationPrimary Application in this compound Studies
Algebraic Diagrammatic Construction Method to the Second-OrderADC(2)Simulation of excited-state absorption spectra and potential energy surfaces. arxiv.orgresearchgate.net
Multireference Configuration Interaction with Singles and DoublesMR-CISDInvestigation of potential energy surfaces in microsolvated clusters. arxiv.orgresearchgate.net
Multistate Complete-Active-Space Perturbation TheoryMS-CASPT2Calculation of vertical excitation energies and analysis of solvatochromic effects. acs.orgresearchgate.net
Density Functional Theory / Quantum Theory of Atoms in MoleculesDFT / QTAIMAnalysis of hydrogen bonding and tautomerism in the solid state. nih.gov

Ab Initio and Multireference Quantum Chemistry Approaches

Ab initio quantum chemistry methods are foundational computational techniques that solve the electronic Schrödinger equation from first principles, without empirical parameters. wikipedia.org For molecules like this compound, where electron correlation is significant, especially in excited states, more advanced methods are necessary. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, provide higher accuracy by incorporating electron correlation. nih.gov

However, the electronic structure of this compound, particularly upon photoexcitation, often involves multiple electronic states that are close in energy or change their character significantly with geometry. In such cases, single-reference methods can be inadequate, necessitating the use of multireference approaches. These methods are designed to handle situations where the electronic wavefunction cannot be described by a single Slater determinant. nih.gov

For this compound, high-level multireference quantum chemistry calculations have been instrumental. acs.org Methods such as the complete active space with second-order perturbation theory (CASPT2) and multireference configuration interaction with single and double excitations (MR-CISD) have been applied. researchgate.netarxiv.org

Multistate CASPT2 (MS-CASPT2): This method has been used to compute the vertical excitation energies of this compound. For the 1H-amino-thion tautomer in the gas phase, MS-CASPT2 calculations with a quadruple-ζ basis set have identified the four lowest excited singlet states as originating from the thiocarbonyl group. acs.org These include two states with nSπ* character and two with πSπ* character. acs.org

MR-CISD: This approach has been used alongside other methods to investigate the potential energy surfaces of this compound clustered with water molecules, providing insights into its radiationless deactivation channels in an aqueous environment. researchgate.netarxiv.org

These demanding ab initio calculations provide detailed insights into the deactivation mechanisms and clarify the effects of thionation on the photodynamics of cytosine tautomers. rsc.org

Density Functional Theory (DFT) Levels and Basis Sets

Density Functional Theory (DFT) has become a widely used method in quantum chemistry for its favorable balance of computational cost and accuracy. osti.gov DFT calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction. osti.gov The choice of the exchange-correlation functional and the basis set is critical for the reliability of DFT calculations. youtube.comnih.gov

In the study of this compound and its derivatives, various DFT functionals and basis sets have been employed for different purposes, such as geometry optimization and the calculation of molecular properties.

Functionals: The BP86 functional has been used for geometry optimizations of this compound microsolvated with explicit solvent molecules. acs.org For calculating hyperfine coupling constants in similar systems, the B3LYP functional is often preferred. gaussian.com

Basis Sets: The choice of basis set, a set of mathematical functions used to build molecular orbitals, is crucial. youtube.com For this compound, Pople-style basis sets like 6-31G(d) and 6-311G(d,p) are common choices. youtube.com However, for higher accuracy, correlation-consistent basis sets introduced by Dunning, such as the augmented correlation-consistent polarized valence double-zeta (aug-cc-pVDZ) basis set, have been used, for instance, in geometry optimizations. acs.orgnih.gov The cc-pVTZ basis set has also been employed in studies of this compound. researchgate.net

The combination of a specific DFT functional and basis set determines the "level of theory." For example, ground-state geometry optimizations of this compound with solvent molecules have been performed at the BP86/aug-cc-pVDZ level of theory. acs.org

Computational TaskDFT FunctionalBasis SetApplication to this compound
Geometry OptimizationBP86aug-cc-pVDZOptimization of microsolvated this compound structures acs.org
General CalculationsB3LYPEPR-II / EPR-IIIOptimized for hyperfine coupling constants, used for similar molecules gaussian.com

Algebraic Diagrammatic Construction (ADC) Methods for Excited States

The Algebraic Diagrammatic Construction (ADC) scheme is a powerful quantum chemical method for calculating the excited states of molecules. faccts.de It originates from Green's function theory and provides a hierarchy of approximations, ADC(1), ADC(2), ADC(3), etc., with increasing accuracy and computational cost. q-chem.com The second-order method, ADC(2), is a popular choice as it offers a good balance, providing results for singly excited states with an accuracy comparable to methods like CC2, at a computational cost that scales favorably. q-chem.com

ADC methods have been specifically applied to investigate the photochemistry of this compound, particularly its behavior in different environments.

ADC(2) for Excited States: The ADC(2) method has been used to study the radiationless deactivation channels of this compound in an aqueous environment. researchgate.netarxiv.org These simulations involved investigating the potential energy surfaces of this compound clustered with water molecules. researchgate.netarxiv.org

Excited-State Absorption (ESA) Spectra: Researchers have employed the ADC(2) method with the cc-pVTZ basis set to simulate the excited-state absorption (ESA) spectra for both isolated and microsolvated this compound. researchgate.netresearchgate.net These theoretical spectra are valuable for interpreting transient absorption spectroscopy experiments. researchgate.net

Intersystem Crossing: The ADC(2)/MP2/cc-pVTZ level of theory has been used to locate minimum energy crossing points between singlet and triplet states, which are crucial for understanding intersystem crossing (ISC) mechanisms in the photodeactivation of this compound. researchgate.net

The application of ADC(2) has revealed potential photodeactivation channels, such as a water-chromophore electron transfer (WCET) process that could lead to the formation of an intersystem crossing not previously considered. researchgate.netarxiv.org

Computed Vertical Excitation Energies (eV) and Oscillator Strengths (f) for the Thiol Tautomer of this compound. nih.gov
StateXMS-CASPT2(10,8)/ANO-R1Character
Energy (f)
S14.46 (0.01)
S24.58 (0.10)ππ
S35.43 (0.00)
S45.73 (0.33)ππ
S56.28 (0.00)πσ
S66.41 (0.42)ππ
Gas-Phase Vertical Excitation Energies (eV), Oscillator Strengths (f), and Dipole Moments (μ, in Debye) for the 1H-amino-thion Tautomer of this compound. acs.org
StateCharacterEnergyfμ
S1nSπ3.780.0015.2
S2πSπ4.330.0142.2
S3nSπ4.430.0038.6
S4πSπ4.670.31110.9

Supramolecular Chemistry and Crystallographic Studies of 2 Thiocytosine

Crystal Structure Analysis

Crystallographic studies of 2-thiocytosine (B14015) have revealed key aspects of its solid-state organization, including the dimensions and symmetry of its unit cell, the presence of multiple independent molecules within that unit cell, and how the quality and type of diffraction data impact the accuracy of the determined structure.

Unit Cell Parameters and Space Group Determination

Based on X-ray diffraction data, this compound is reported to crystallize in the monoclinic crystal system. The determined space group for this compound is C2. researchgate.netresearchgate.net The unit cell parameters have been reported as a = 19.5980(17) Å, b = 4.0943(3) Å, c = 13.5270(7) Å, and β = 97.54°. researchgate.netresearchgate.net

Parameter Value Unit
Crystal System Monoclinic -
Space Group C2 -
a 19.5980(17) Å
b 4.0943(3) Å
c 13.5270(7) Å
β 97.54 °

Crystallographically Non-Equivalent Molecules within the Unit Cell

The crystal unit cell of this compound contains two independent molecules. mdpi.comresearchgate.net These two molecules exist in the thione-amino tautomeric form (T1) and exhibit very similar structures within the crystal lattice. mdpi.com Minor differences have been observed in bond lengths, with the largest difference being 0.002 Å, and in the N1-C2=S angle, with a difference of 1.5°. mdpi.com Both molecules are reported to be nearly planar, with slight deviations from planarity observed in the NH₂ group. mdpi.com The presence of two crystallographically non-equivalent molecules is consistent with the analysis of 14N NQR data, which suggests either two tautomeric forms or two crystallographically non-equivalent molecules in the elementary cell. researchgate.netresearchgate.net

Influence of Diffraction Data on Structural Refinement

The accuracy of structural refinement in crystallography can be influenced by the type and quality of diffraction data. For instance, studies have shown that the changes in energy resulting from DFT refinement of diffraction coordinates can vary significantly depending on whether the initial structure is derived from X-ray or neutron diffraction data. rsc.org This variation is likely related to the differences in how these techniques perceive X-H bond lengths (where X is C, O, or N), as non-hydrogen atom positions are nearly indistinguishable between the two methods. rsc.org While X-ray diffraction is a standard technique for determining crystal structures, the application of methods like the Quantum Theory of Atoms in Molecules (QTAIM) can allow for the detection and distinction of weaker interactions that might not be fully resolved in a standard X-ray study. researchgate.netresearchgate.netresearchgate.net Refinement methods, such as the Rietveld method, utilize the entire diffraction pattern to refine a crystal structure model, which can improve the accuracy of the analysis. malvernpanalytical.comamazon.com

Intermolecular Interactions in Crystalline Networks

The crystalline network of this compound is stabilized by a complex interplay of intermolecular interactions, including hydrogen bonds and non-hydrogen atom contacts. These interactions dictate the supramolecular architecture, leading to the formation of dimers, ribbons, and stacks of molecules. researchgate.netresearchgate.net

Hydrogen Bonding Patterns and Strengths

Hydrogen bonding plays a crucial role in the self-assembly of this compound molecules in the solid state. The arrangement of molecules in this compound crystals is similar to that of cytosine, but it is more complex due to the presence of two inequivalent molecules in the unit cell. researchgate.netresearchgate.net Strong hydrogen bonds link molecules in pairs, forming dimers. mdpi.com These include strong N1-H···N3 and N4-H···S hydrogen bonds. mdpi.com The hierarchy of structures in this compound crystals involves molecules assembling into dimers, which then form ribbons, and these ribbons further stack into layers. researchgate.netresearchgate.net

Several types of hydrogen bonds have been identified in the crystalline structure of this compound:

Strong N-H···N and N-H···S bonds: The N(1')-H(1')...N(3) interaction has been reported as the strongest, with an estimated energy of -23.18 kJ/mol, followed by N(4)-H(4)...S(2') with an estimated energy of -17.13 kJ/mol. researchgate.netresearchgate.net

Weaker C-H···S bonds: A weaker C(6)-H(6)...S(2'') hydrogen bond links adjacent molecules into a dimer with a reported length of 3.532 Å and an estimated energy of -9.43 kJ/mol. researchgate.netresearchgate.net This interaction is weaker and may not be as readily revealed by standard X-ray analysis. researchgate.netresearchgate.net

Hydrogen bonds linking supramolecular synthons: Hydrogen bonds such as N(1)-H(1)...N(3') (3.114 Å, -16.10 kJ/mol) and N(4')-H(4')...S(2) (3.408 Å, -13.95 kJ/mol) link adjacent supramolecular synthons. researchgate.netresearchgate.net

Hydrogen bonds linking neighboring ribbons: Weaker N-H...S bonds with lengths of 3.466 Å (-3.17 kJ/mol) and 3.551 Å (-8.01 kJ/mol), and a C(5)-H(5)...S(2') bond of length 4.037 Å (-2.85 kJ/mol) link neighboring ribbons. researchgate.netresearchgate.net Additionally, C-H...C interactions, such as C(5)-H(5)...C(6') (3.688 Å, -3.99 kJ/mol) and C(5')-H(5')...C(6) (3.943 Å, -1.91 kJ/mol), are also present. researchgate.netresearchgate.net

The substitution of sulfur for oxygen in cytosine results in weaker intermolecular hydrogen bonds in this compound compared to cytosine, leading to a loss of coplanarity between molecules in some arrangements. mdpi.com

Hydrogen Bond Type Distance (Å) Estimated Energy (kJ/mol) Interaction Level
N(1')-H(1')...N(3) - -23.18 Strongest Dimer Interaction
N(4)-H(4)...S(2') - -17.13 Strong Dimer Interaction
N(1)-H(1)...N(3') 3.114 -16.10 Linking Synthons
N(4')-H(4')...S(2) 3.408 -13.95 Linking Synthons
C(6)-H(6)...S(2'') 3.532 -9.43 Weaker Dimer Interaction
N(4)-H(4)...S(2') 3.466 -3.17 Linking Ribbons
N(4)-H(4)...S(2') 3.551 -8.01 Linking Ribbons
C(5)-H(5)...S(2') 4.037 -2.85 Linking Ribbons
C(5)-H(5)...C(6') 3.688 -3.99 Linking Ribbons
C(5')-H(5')...C(6) 3.943 -1.91 Linking Ribbons

Non-Hydrogen Atom Interactions (N…N, N…C, N…S)

In addition to hydrogen bonding, non-hydrogen atom interactions, which are primarily van der Waals in nature, also contribute to the crystal packing of this compound. researchgate.net QTAIM analysis has been particularly useful in revealing these weaker interactions that may not be evident from standard X-ray studies. researchgate.netresearchgate.netresearchgate.net

Between layered dimers, several non-hydrogen atom interactions have been detected:

N(1)...N(3”) with a length of 4.094 Å and an estimated energy of -1.14 kJ/mol. researchgate.netresearchgate.net

N(1)...C(5”) with a length of 3.411 Å and an estimated energy of -4.06 kJ/mol. researchgate.netresearchgate.net

N(3)...S(2”) with a length of 3.516 Å and an estimated energy of -4.01 kJ/mol. researchgate.netresearchgate.net

Interaction Type Distance (Å) Estimated Energy (kJ/mol) Nature
N(1)...N(3”) 4.094 -1.14 Van der Waals
N(1)...C(5”) 3.411 -4.06 Van der Waals
N(3)...S(2”) 3.516 -4.01 Van der Waals

Stacking Patterns and Molecular Aggregation

The molecular arrangement in this compound crystals is characterized by distinct stacking patterns and the formation of various molecular aggregates, driven by a combination of hydrogen bonding and π-π interactions.

Formation of Dimer, Ribbon, and Stacked Architectures

Hydrogen bonds play a crucial role in the formation of these aggregates. Strong interactions such as N(1')-H(1')…N(3) and N(4)-H(4)…S(2') link molecules into dimers fishersci.ca. Weaker hydrogen bonds then connect these dimers to form ribbons sigmaaldrich.comfishersci.ca. π-interactions are observed between layered dimers, contributing to the stability of the stacked arrangement fishersci.ca. The chemical structure of this compound, with its capacity for different types of hydrogen bonding (N-H…N and N-H…S), facilitates the formation of these dimer, ribbon, and bundle structures cenmed.com.

Pi-Pi Interactions Between Layered Molecules

π-π interactions are significant stabilizing forces in the stacked architectures of this compound and its complexes. These interactions occur between the π systems of the layered pyrimidine (B1678525) rings. In a stacking arrangement of a 2TC tetramer, π-π interactions contribute to the stability of the structure fishersci.at. Studies have indicated that N(4) from the amino group does not participate in these stacking π-π interactions in the crystalline structure of this compound sigmaaldrich.com.

In crystals of a silver complex with this compound, molecules are associated through π…π stacking interactions. The distances between the centers of the interacting rings were found to be approximately 4.058 Å and 4.061 Å, with small dihedral angles between the planes (0.32° and 1.10°) uni.lu. These interactions between layered molecules are considered purely van der Waals in nature when involving non-hydrogen atoms fishersci.ca.

Enhanced Base-Stacking Due to Sulfur Substitution

The substitution of oxygen with sulfur at the C2 position in cytosine to form this compound can lead to enhanced base-stacking interactions. This improvement in stacking has been observed in modified nucleotides containing the 2-thio group. For instance, in a DNA duplex containing 2′-O-[2-(methoxy)ethyl]-2-thiothymidine, the 2-thio modification resulted in small but measurable improvements in stacking interactions when compared to a reference structure wikipedia.orgidrblab.net.

While direct comparisons of stacking energies between cytosine and this compound in identical crystal environments are complex, computational studies on tetramer forms have shown lower deformation and interaction energies for 2TC compared to cytosine, and that π-π interactions provide greater stabilization in the 2TC stacking form fishersci.at. The presence of the sulfur atom can also influence the conformational properties of associated sugar moieties, preorganizing them for specific puckers (like C3'-endo), which in turn can impact stacking interactions wikipedia.org. Spectroscopic studies on modified RNA containing 2-thiocytidine (B84405) have also indicated increased base stacking.

Solvation Phenomena in Crystal Structures

The interaction of solvent molecules, particularly water, with this compound can influence its crystal structure and the resulting supramolecular assemblies. Solvation involves the interaction of solvent molecules with the solute, and in crystallization, this process is intricately linked to the formation of the solid lattice.

Water Intercalation Between Bases

Water molecules can be incorporated into the crystal structures of nucleobases and their analogs, occupying spaces between the stacked bases. This phenomenon, known as water intercalation, has been observed in the crystal structure of 5-amino-2-thiocytosine dihydrochloride (B599025) dihydrate.

In this structure, water molecules are interposed between the modified bases, forming what is described as a "water sandwich". A reexamination of the crystal structure of 5-amino-2-thiocytosine revealed that one water molecule involved in this sandwich formation exhibits trigonal coordination, while another water molecule with tetrahedral coordination does not form a sandwich. The presence and arrangement of these intercalated water molecules can play a role in stabilizing the crystal lattice and may have implications for the dynamics of nucleic acid structures. While minor adjustments in water structure were observed in a modified DNA duplex containing sulfur, the direct intercalation of water between bases as seen in 5-amino-2-thiocytosine highlights the potential for solvent-molecule interactions to influence the packing in thiocytosine derivatives wikipedia.org.

Coordination Environment of Intercalated Water Molecules

Studies investigating the interaction of this compound with water molecules provide insights into potential hydration structures and the coordination environment of water when present in crystalline forms or in solution. While direct crystallographic data detailing the precise coordination environment of intercalated water molecules specifically within the crystal lattice of pure this compound hydrate (B1144303) were not explicitly found in the provided search results, related studies offer valuable information on how water interacts with this compound and similar nucleobase derivatives.

Computational studies examining the effect of explicit water molecules surrounding this compound, including up to 30 water molecules representing the first and second hydration shells, highlight the role of hydrogen bonding in these interactions. These studies, based on DFT computations and solid-state simulations, indicate the formation of hydrogen bonding chains between this compound and protic solvent molecules like water nih.govresearchgate.netresearchgate.netmdpi.com. Such interactions influence the geometry and tautomerism of the this compound molecule nih.govresearchgate.netmdpi.comnih.gov.

Observations from the crystal structure of 5-amino-2-thiocytosine dihydrochloride dihydrate, a related thiocytosine derivative, demonstrate how water molecules can be accommodated within the crystal lattice. In this structure, water molecules exhibit different coordination environments. One type of water molecule is described as forming a "water sandwich" and displaying trigonal coordination, while another water molecule shows tetrahedral coordination and does not participate in such sandwich structures nih.gov. This suggests that when water is present in crystalline forms of thiocytosine derivatives, it can engage in varied hydrogen bonding patterns and coordination geometries, bridging nucleobase molecules and potentially filling interstitial spaces.

The crystalline structure of this compound itself is known to involve various intermolecular interactions, including N-H...N, N-H...S, C-H...S, and C-H...C hydrogen bonds, which contribute to its solid-state arrangement researchgate.netmdpi.com. If water molecules were to intercalate into this lattice, they would likely participate in and modify this existing hydrogen bonding network, acting as both hydrogen bond donors and acceptors to the functional groups of this compound (e.g., the thiocarbonyl sulfur, amino nitrogen, and ring nitrogens).

While the specific hydrogen bond lengths and angles for water molecules intercalated in pure this compound hydrate crystals are not available from the provided sources, the studies on hydration shells and related compounds indicate that water would coordinate through hydrogen bonds to the polar centers of this compound. The nature and geometry of this coordination would depend on the specific hydration state and crystal packing. Based on the 5-amino derivative, both trigonal and tetrahedral coordination geometries around the oxygen atom of the water molecule are possible within such crystal lattices nih.gov.

Due to the absence of specific crystallographic data on the coordination environment of water molecules within the crystal structure of pure this compound hydrate in the provided search results, a detailed data table for this specific context cannot be generated.

Coordination Chemistry of 2 Thiocytosine

Metal Ion Complexation Studies

2-Thiocytosine (B14015) demonstrates a rich and varied coordination chemistry, readily forming complexes with a range of metal ions. The nature of these interactions, the structure of the resulting complexes, and their properties are highly dependent on the specific metal ion involved.

Platinum Group Metal Complexes (e.g., Trimethylplatinum(IV))

The interaction of this compound with platinum group metals has been a subject of study, particularly in the context of creating new compounds with potential applications. Trimethylplatinum(IV) complexes with this compound and its derivatives have been synthesized and characterized. researchgate.netnih.gov These complexes are part of ongoing research into novel platinum(IV) compounds. researchgate.net For instance, the reaction of [PtXMe₃{(MeS)₂CHCH(SMe)₂}] (where X = Cl, Br, or I) demonstrates complex fluxional behavior at high temperatures, involving the exchange of coordinated and uncoordinated sulfur environments. rsc.org While many platinum(II) complexes exhibit square-planar geometry, the stereochemistry of the final product is influenced by the trans effect of the ligands. mdpi.comnih.gov

Complex TypeMetalKey Features
Trimethylplatinum(IV) ComplexesPlatinum (IV)Synthesized with this compound and its derivatives. researchgate.netnih.gov
Platinum(II) ComplexesPlatinum (II)Often form square-planar geometries; can exist as cis or trans isomers. mdpi.comnih.gov

Gold(I) Complexes and Aurophilic Oligomer Formation

Gold(I) has a strong affinity for sulfur-containing ligands, and its complexes with this compound are well-documented. These complexes often exhibit a phenomenon known as aurophilicity, a closed-shell Au(I)---Au(I) interaction that leads to the formation of oligomers and supramolecular structures. rsc.orgnih.govmdpi.com The aggregation of gold(I) complexes through these short aurophilic contacts can induce new photoluminescent properties. nih.govnih.gov

Complexes such as [Au(S-2-thiocytosinate)(PMe₃)] and [{Au(PMe₃)}₂(μ-S,N¹-2-thiocytosinate)]⁺ have been prepared. rsc.orgresearchgate.net In the latter, two [Au(PMe₃)]⁺ units coordinate to the sulfur and the N1 nitrogen of the this compound ligand. rsc.org The formation of these complexes can be achieved by reacting a gold(I) precursor like [Au(acac)(PMe₃)] with this compound, where the acetylacetonate (B107027) ligand acts as a base to deprotonate the ligand. rsc.orgresearchgate.net These interactions are crucial in the design of water-soluble gold(I) complexes that can self-aggregate and form photoemissive oligomers in aqueous solutions. rsc.orgnih.gov

Gold(I) ComplexKey FeaturesAu-S Bond Distance (Å)Au-N Bond Distance (Å)
[Au(S-2-thiocytosinate)(PMe₃)]Neutral complex, Au(I) coordinated to the thiolate sulfur. rsc.orgresearchgate.net--
[{Au(PMe₃)}₂(μ-S,N¹-2-thiocytosinate)]⁺Dicationic complex with two Au(I) centers bridged by the ligand. rsc.org2.331(3), 2.324(3)2.091(10)

Silver(I) Complexes and Selective Extraction Properties

Derivatives of this compound have shown significant potential in the selective extraction of silver(I) ions. nih.gov This selectivity is attributed to the strong affinity of the "soft" silver(I) ion for the "soft" sulfur donor atom in the thiocytosine ligand. Macrocyclic compounds incorporating the this compound fragment have been specifically designed for this purpose. nih.gov Extraction-photometric methods have been developed for the determination of silver, based on its selective extraction from acidic media using specific ligands and subsequent complexation. e3s-conferences.orgresearchgate.net Silver N-heterocyclic carbene (NHC) complexes have also been investigated, showing high stability, particularly with iodide ligands. nih.gov

Cadmium and Mercury Complexation Behavior

The complexation of this compound with cadmium(II) and mercury(II) is driven by the strong interaction between these soft metal ions and the sulfur donor of the ligand.

Cadmium(II): Cadmium(II) forms stable complexes with thiol-containing ligands. nih.govresearchgate.net Studies with ligands like thiourea (B124793) and selenourea (B1239437) show that cadmium can form complexes with varying coordination numbers, such as [Cd(TU)₄]²⁺ and even higher-order species like [Cd(TU)₅₋₆]²⁺ at low temperatures. nih.govscilit.com The coordination environment around the cadmium ion can range from tetrahedral (CdS₄) to octahedral. nih.govmdpi.com In complexes with 2-benzoylpyridine (B47108) N(4)-cyclohexylthiosemicarbazone, a penta-coordinated Cd(II) complex was formed. researchgate.net

Mercury(II): The biological and chemical behavior of mercury is largely defined by its coordination to cysteine thiolate groups. researchgate.net Mercury(II) readily forms complexes with sulfur-containing molecules. researchgate.netmdpi.com Spectroscopic studies of mercury(II) complexes with thiolates like cysteine and 2-mercaptonicotinic acid indicate that coordination primarily occurs through the sulfur atom. researchgate.net In some cases, such as with 2-mercaptonicotinic acid, coordination through both sulfur and nitrogen is observed. researchgate.net Studies with glutathione (B108866) show that mercury(II) forms a dominant [Hg(GS)₂]²⁻ complex with a linear S-Hg-S coordination. nih.gov The complexation behavior of mercury(II) with macrocyclic ligands containing sulfur donors has also been extensively studied. researchgate.net

Ligand Binding Modes and Stoichiometry

This compound is a versatile ligand capable of multiple binding modes and stoichiometries in its metal complexes. rsc.orgresearchgate.net The specific mode of coordination depends on factors such as the metal ion, the pH of the solution, and the presence of other ligands.

The most common binding site is the exocyclic sulfur atom, due to its soft donor character which is favored by soft metal ions like Au(I), Ag(I), and Hg(II). rsc.orgresearchgate.net However, this compound can also act as a bridging ligand, coordinating to two or more metal centers. This is often achieved through simultaneous coordination via the sulfur atom and one of the ring nitrogen atoms (e.g., N1 or N3). rsc.org This bridging capability is fundamental to the formation of polynuclear complexes and coordination polymers. rsc.orgnih.gov

The stoichiometry of metal-ligand complexes can be determined using various techniques, including UV-Vis spectrophotometry (Job's method of continuous variation or the mole-ratio method), NMR spectroscopy, and mass spectrometry. libretexts.orgmckendree.edulibretexts.orgresearchgate.net For this compound, both 1:1 and 1:2 metal-to-ligand ratios are common, as well as more complex stoichiometries in polynuclear assemblies. rsc.orgnih.gov For example, gold(I) forms both a 1:1 complex, [Au(S-2-thiocytosinate)(PMe₃)], and a 2:1 complex, [{Au(PMe₃)}₂(μ-S,N¹-2-thiocytosinate)]⁺. rsc.orgresearchgate.net Similarly, mercury(II) can form 1:1 mercury-peptide adducts and also bis-thiolated complexes. nih.govnih.gov The ability of a ligand to adopt various binding modes and form complexes with different stoichiometries is a hallmark of its rich coordination chemistry. researchgate.netduke.edu

Structural Elucidation of Metal-2-Thiocytosine Complexes

Determining the precise structure of metal-2-Thiocytosine complexes is essential for understanding their properties and potential applications. A combination of solid-state and solution-phase analytical techniques is employed for comprehensive characterization.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of metal complexes in the solid state. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.govrsc.org For a hypothetical metal-2-Thiocytosine complex, such as [M(2-TC)₂Cl₂], an X-ray analysis would reveal the exact coordination mode of the ligand (e.g., monodentate κS or bidentate κN3,κS). Key structural parameters, including the metal-sulfur (M-S) and metal-nitrogen (M-N) bond lengths, and the N-M-S "bite" angle of the chelate ring, would be accurately measured. researchgate.net

Table 1: Representative X-ray Crystallography Data for a Hypothetical [M(2-TC)₂(NCS)₂] Complex

ParameterValueSignificance
M-S Bond Length2.3 - 2.6 ÅIndicates the strength of the metal-sulfur coordinate bond.
M-N3 Bond Length2.0 - 2.2 ÅIndicates the strength of the metal-nitrogen coordinate bond.
S-M-N3 Angle (Bite Angle)85° - 90°Defines the geometry of the five-membered chelate ring.
Coordination GeometryOctahedral / TetrahedralDescribes the overall arrangement of ligands around the metal center.

While X-ray crystallography provides a static picture of the solid state, the structure of complexes in solution can differ. A powerful approach for elucidating solution structures involves the combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations. youtube.comrsc.org

NMR spectroscopy provides information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C). The coordination of this compound to a metal ion causes significant changes in the chemical shifts of the ligand's protons and carbons. rsc.org DFT calculations are used to build theoretical models of possible isomers (e.g., different coordination modes or tautomers) and compute their theoretical NMR chemical shifts. youtube.comresearchgate.net By comparing the experimentally measured NMR spectra with the DFT-calculated spectra for various possible structures, the most probable structure in solution can be identified. nih.gov This combined methodology is particularly useful for identifying mixtures of species in equilibrium or for studying dynamic processes. nih.gov

Luminescence Properties of Metal-2-Thiocytosine Complexes

Transition metal complexes are widely studied for their luminescence properties, which are tunable for applications in sensing, bioimaging, and optoelectronics. numberanalytics.comrsc.org The coordination of this compound to specific metal ions can produce novel luminescent materials.

The luminescence in heavy transition metal complexes, particularly those with d⁶, d⁸, and d¹⁰ electron configurations (e.g., Ru(II), Pt(II), Ir(III)), often arises from phosphorescence. nih.gov This process involves the molecule absorbing light and transitioning to an excited singlet state, followed by efficient intersystem crossing (ISC) to a longer-lived triplet excited state. The emission of light occurs as the molecule relaxes from this triplet state back to the ground state. The heavy metal atom enhances the rate of ISC through strong spin-orbit coupling. nih.gov

This compound itself exhibits interesting photochemical properties, including efficient pathways for nonradiative decay. nih.gov When used as a ligand, its intrinsic electronic characteristics can couple with the metal-centered orbitals. The combination of the ligand's ability to participate in charge-transfer transitions and the heavy atom effect of a coordinated metal can lead to complexes with strong luminescence. The resulting photophysical properties, such as the emission wavelength and quantum yield, can be finely tuned by modifying the ligand structure or the metal ion. researchgate.net Studies on related systems show that the formation of metal complexes can dramatically enhance fluorescence intensity compared to the free ligand, making them suitable for use as sensitive optical sensors. rsc.org

Supramolecular Coordination Polymers and Hydrogel Formation

The formation of supramolecular structures, including coordination polymers and hydrogels, through the self-assembly of molecular components is a significant area of research in materials science. These materials are of interest due to their potential applications in various fields, including catalysis, drug delivery, and sensing. The assembly process is driven by non-covalent interactions such as hydrogen bonding, metal coordination, and π-π stacking.

While the coordination chemistry of various organic ligands has been extensively studied, leading to a diverse range of supramolecular architectures, detailed research on the specific role of this compound in forming supramolecular coordination polymers and hydrogels is not extensively documented in publicly available literature. The inherent properties of this compound, such as its multiple hydrogen bonding sites (amino group, ring nitrogens) and the presence of a sulfur atom, suggest its potential as a versatile building block for supramolecular assembly. The thione group, in particular, can participate in coordination with various metal ions.

The general principles of forming coordination polymers involve the reaction of a metal ion with a ligand that has multiple binding sites, leading to the formation of extended one-, two-, or three-dimensional networks. youtube.com The geometry of the resulting polymer is influenced by the coordination preference of the metal ion and the geometry of the ligand. youtube.com

Hydrogel formation, on the other hand, typically involves the cross-linking of polymer chains to form a three-dimensional network that can entrap a large amount of water. nih.govnih.govyoutube.com In the context of coordination polymers, hydrogelation can occur if the polymeric chains can interact and cross-link through further non-covalent interactions or if the coordination bonds themselves are dynamic and reversible, allowing for the formation of a gel-like state under specific conditions. nih.gov

Although direct studies on this compound hydrogels are scarce, research on related thiolated polymers demonstrates the importance of thiol groups in forming hydrogel networks through mechanisms like disulfide bond formation or "click" chemistry. nih.gov Furthermore, studies on other pyrimidine (B1678525) derivatives have shown their ability to form supramolecular gels. The investigation into the coordination-driven self-assembly of this compound with various metal ions could reveal its potential to form novel supramolecular coordination polymers. Subsequent studies on the properties of these polymers, such as their ability to form gels in different solvents or in response to stimuli, would be a valuable area of future research.

DNA and RNA Base Pairing Properties

The introduction of a sulfur atom at the C2 position of cytosine modifies its hydrogen bonding capabilities and tautomeric equilibrium, which in turn affects its base pairing properties with guanine and other bases.

Modified Base-Pairing and Interference with Replication

The fidelity of DNA replication is highly dependent on the precise Watson-Crick base pairing between incoming nucleotides and the template strand. The presence of this compound can interfere with this process due to its altered chemical nature. The tautomerism of nucleobases, the phenomenon where molecules exist in different isomeric forms that can interconvert, is a key factor in their base-pairing capabilities. nih.govrsc.org In nucleobases, the location of protons can shift, leading to different tautomeric forms with altered hydrogen bonding patterns. nih.gov Such tautomeric interconversions can disrupt the normal replication process and result in spontaneous mutations. nih.gov

This compound, like cytosine, can exist in several tautomeric forms. researchgate.net In solution, the thione form of this compound is favored, while in the gas phase, the thiol form is predominant. nih.gov This propensity for existing in different tautomeric states can influence its base pairing during DNA replication. If this compound adopts a rare tautomeric form at the moment of replication, it may pair with a non-canonical partner, leading to the incorporation of an incorrect nucleotide by DNA polymerase. While the direct impact of this compound on the fidelity of specific DNA polymerases requires further empirical investigation, the fundamental principle that altered nucleobase structure and tautomerism can decrease replication fidelity is well-established. nih.govnih.gov The cellular machinery does possess proofreading and mismatch repair systems to correct such errors, but the efficiency of these repair mechanisms for lesions involving this compound is not fully characterized. libretexts.org

Alterations in Watson-Crick Base Pair Stability

Theoretical calculations have demonstrated that the substitution of oxygen with sulfur in the cytosine ring has a discernible effect on the stability of the Watson-Crick base pair with guanine. The interaction energy of a this compound:guanine (2TC:G) base pair is lower than that of a canonical cytosine:guanine (C:G) pair. This indicates a reduction in the stability of the base pair when cytosine is replaced by this compound.

Base PairInteraction Energy (kJ/mol)
Cytosine : Guanine-105.930
This compound : Guanine-97.458

Influence on Nucleic Acid Structure and Dynamics

Microhelix SequenceRadius (Å)
5'-dA-dC-dA-3'7.050
5'-dA-d(2TC)-dA-3'6.200

Potential Mechanisms for Point Mutation Induction

The tautomeric properties of this compound are a primary suspected mechanism for its potential to induce point mutations. nih.gov A point mutation involves the change of a single nucleotide base in the DNA sequence. The shift of the tautomeric equilibrium of a modified base can alter its hydrogen bonding preferences, leading to mispairing during DNA replication. nih.gov

For instance, if the less common imino tautomer of this compound is present during replication, it could potentially form a stable base pair with adenine (B156593) instead of guanine. This mispairing event, if not corrected by the DNA repair machinery, would lead to a transition mutation (a pyrimidine replaced by another pyrimidine, or a purine by another purine) in the subsequent round of replication. The cell possesses mechanisms to repair DNA lesions, but the efficiency of these systems in recognizing and correcting mismatches involving this compound is an area for further investigation. sdsc.edunih.govnih.gov The structural distortions caused by the this compound mismatch may influence its recognition by repair enzymes. nih.gov

Role in tRNA Function and Decoding

Post-Transcriptional Modification in Bacterial tRNA

2-Thiocytidine (B84405) (s²C) is a naturally occurring post-transcriptional modification found in the anticodon stem-loop (ASL) of certain bacterial tRNAs. twistbioscience.com A well-studied example is in Escherichia coli tRNAArg1, where cytidine (B196190) at position 32 is converted to 2-thiocytidine (s²C₃₂). researchgate.netnih.gov This modification is part of a larger suite of chemical alterations that tRNA molecules undergo after transcription. These modifications are crucial for a wide range of tRNA functions, including structural stability, proper folding, and ensuring the accuracy of codon recognition during translation. nih.govlibpubmedia.co.uk The presence of sulfur-containing nucleosides, such as s²C, is a key strategy employed by biological systems to modulate the chemical properties of tRNA. nih.gov

Attenuation of Wobble Codon Recognition by 2-Thiocytidine

The primary role of the s²C₃₂ modification is to restrict the decoding capacity of the tRNA, a function known as attenuating wobble recognition. researchgate.net In E. coli, two tRNAArg isoacceptors are responsible for decoding three arginine codons: CGU, CGC, and CGA. researchgate.netnih.gov Both isoacceptors contain inosine (B1671953) at the wobble position (I₃₄), which, according to wobble rules, should be able to recognize codons ending in U, C, and A. researchgate.netnih.gov

However, the tRNAArg1 isoacceptor, which contains the s²C₃₂ modification, is prevented from recognizing the rare CGA codon. researchgate.netnih.govnih.gov It can still efficiently decode the CGU and CGC codons. researchgate.netnih.gov This demonstrates that the s²C₃₂ modification negates the I₃₄:A₃ wobble pairing. nih.gov The generalizability of this function has been confirmed by substituting s²C₃₂ into other tRNA contexts, where it similarly negates wobble decoding of A-ending codons. researchgate.netnih.govresearchgate.net This precise control over codon recognition is vital for maintaining the fidelity of protein synthesis.

Below is an interactive data table summarizing the decoding capabilities of E. coli tRNAArg isoacceptors.

tRNA IsoacceptorModification at Position 32Anticodon (Positions 34-36)Codon RecognizedDecoding Outcome
tRNAArg1s²C₃₂ (2-Thiocytidine)ICGCGUYes
tRNAArg1s²C₃₂ (2-Thiocytidine)ICGCGCYes
tRNAArg1s²C₃₂ (2-Thiocytidine)ICGCGANo (Attenuated)
tRNAArg2C₃₂ (Cytidine)ICGCGUYes
tRNAArg2C₃₂ (Cytidine)ICGCGCYes
tRNAArg2C₃₂ (Cytidine)ICGCGAYes

Structural Basis of Effects on Anticodon Stem and Loop

The structural mechanism by which s²C₃₂ restricts wobble pairing has been investigated through X-ray crystallography and computational studies. researchgate.net These studies revealed that the presence of the sulfur atom at position 32 disrupts a key cross-loop hydrogen bond that would normally form between the nucleobase at position 32 and the one at position 38 (C₃₂-A₃₈). researchgate.netresearchgate.net

While the modification does not cause a large-scale structural change to the A-form RNA conformation of the anticodon stem, it does induce a localized distortion. researchgate.net Computational models suggest that the anticodon loop cannot simultaneously accommodate the spatially broad inosine-adenosine (I:A) wobble pair and maintain its canonical U-turn motif, which is essential for stability in the ribosomal A-site. researchgate.netresearchgate.net The presence of 2-thiocytidine introduces a kink in the anticodon loop, causing the s²C₃₂ nucleobase to rotate away from the center of the loop. researchgate.net This conformational restriction is the structural basis for its inability to decode A-ending codons, thereby enforcing a stricter adherence to the genetic code. researchgate.netnih.gov

Photochemical Probing of Nucleic Acid Structures

The unique photochemical properties of thionucleobases, including this compound, make them valuable tools for investigating the structure and interactions of nucleic acids. Substitution of an oxygen atom with a sulfur atom significantly alters the electronic properties of the nucleobase, enabling its use in photolabeling and photoaffinity probing experiments.

Photolabeling Applications

Thionucleobases like this compound are effective photosensitizers. Upon irradiation with UV light, they can be excited from their ground state to a singlet excited state. Due to the presence of the heavy sulfur atom, they then undergo a highly efficient process called intersystem crossing to a long-lived, reactive triplet state. researchgate.net This triplet state is the basis for photolabeling applications. When a this compound residue incorporated into a DNA or RNA strand is photo-activated, its reactive triplet state can induce the formation of a covalent bond (a cross-link) with a closely adjacent molecule, such as an amino acid in a protein or another nucleotide. This "zero-length" cross-linking provides high-resolution information about the points of contact between the nucleic acid and its binding partner.

Photoaffinity Probing of DNA/RNA Interactions

Photoaffinity probing is a powerful technique used to identify and map the binding sites of proteins on DNA and RNA. nih.gov A probe is constructed by incorporating a photoreactive nucleoside, such as 2-thiocytidine, into a specific site within a nucleic acid sequence of interest. This probe is then incubated with its target protein or a complex mixture of proteins. Upon UV irradiation, the this compound is activated and covalently cross-links to the protein at or near its binding site. researchgate.netarxiv.org The resulting covalent nucleic acid-protein complex can then be isolated and analyzed, for example by mass spectrometry, to identify the protein and the specific peptides that were cross-linked. This approach allows for the precise mapping of DNA-protein and RNA-protein interaction sites, even for transient or weak interactions. nih.gov

An examination of the radical-induced reactions of this compound in aqueous environments reveals distinct mechanistic pathways dependent on the specific radical species involved. This article details the interactions of this compound with hydrated electrons and formate radicals, focusing on the formation of key transient species.

Analytical and Detection Methodologies for 2 Thiocytosine

Titrimetric Methods

Titrimetric analysis provides robust and cost-effective methods for the quantification of 2-Thiocytosine (B14015). These classical chemical analysis techniques are based on the stoichiometric reaction of the thiol group.

Iodometric Titration (Neutral and Alkaline Media)

The determination of this compound can be effectively achieved through direct titration with iodine in both neutral and alkaline environments. researchgate.net The stoichiometry of the reaction is dependent on the pH of the medium. researchgate.net

In a neutral medium, such as a phosphate (B84403) buffer at pH 7, the reaction between this compound (RSH) and iodine proceeds with the formation of a disulfide bond. researchgate.net This reaction can be represented as: 2RSH + I₂ → R-S-S-R + 2HI researchgate.net For this volumetric titration, starch is used as an indicator, with the endpoint being the appearance of a blue color. researchgate.net The determinability range for this method is between 50 and 1000 µmol. researchgate.netresearchgate.net

In an alkaline medium, the stoichiometry of the oxidation reaction changes. researchgate.net The thiol group is oxidized to a sulfonate group, with hypoiodite, formed from the disproportionation of iodine in the alkaline solution, acting as the oxidizing agent. researchgate.net The reaction is as follows: RS⁻ + 2I₂ + 4OH⁻ → RSO₂⁻ + 4I⁻ + 2H₂O researchgate.net This method demonstrates a determinability range of 10 to 250 µmol of this compound. researchgate.netresearchgate.net The optimum pH range for the iodimetric determination of this compound is between 6.5 and 8.0. uw.edu.pl

Table 1: Determinability Ranges for Iodometric Titration of this compound

Titration Medium Endpoint Detection Determinability Range (µmol) Determinability Range (mg)
Neutral (pH 7) Starch Indicator 50 - 1000 6.35 - 127
Alkaline Potentiometric 10 - 250 1.27 - 31.8

Data sourced from Ciesielski and Zakrzewski (1996). researchgate.netresearchgate.net

Potentiometric Titration Techniques

Potentiometric endpoint detection is utilized for the volumetric titration of this compound with iodine, particularly in an alkaline medium. researchgate.netresearchgate.net This technique involves monitoring the change in potential of an indicator electrode as the titrant is added. uw.edu.pl For this specific analysis, a platinum indicator electrode and a saturated calomel (B162337) reference electrode are typically used. researchgate.net A notable characteristic observed during the potentiometric titration of this compound and related pyrimidine-2-thiols is a strong potential drop at the endpoint, a phenomenon attributed to adsorption and the charging of the double electric layer at the electrode's phase boundary. uw.edu.pl The determinability range for this method in an alkaline medium is 10–250 µmol. researchgate.net

Coulometric Titration with Amperometric Detection

For determining smaller quantities of this compound, coulometric titration offers higher precision and sensitivity. researchgate.netuw.edu.pl This method involves the electrochemical generation of the titrant, in this case, iodine from an iodide solution. researchgate.net The endpoint of the titration is detected using a biamperometric system, which measures the current change in the solution upon the appearance of excess titrant. researchgate.netnih.gov

The coulometric titration of this compound has been successfully performed, allowing for the determination of quantities ranging from 0.1 to 10 µmol (0.0124 to 1.27 mg). researchgate.net For all titrimetric methods mentioned, the relative standard deviation has been reported to be below 1%, indicating high precision. researchgate.netresearchgate.net

Voltammetric Approaches for Electrochemical Analysis

Voltammetric methods offer a highly sensitive approach for the analysis of this compound by studying its electrochemical oxidation. ndl.gov.in These techniques can provide both qualitative and quantitative information about the compound. dntb.gov.ua

The electrochemical oxidation of this compound has been investigated using cyclic voltammetry and differential pulse voltammetry (DPV) at the surface of a modified carbon-paste electrode. ndl.gov.in Specifically, a carbon-paste electrode modified with cobalt(II)-5-nitrosalophen complex has been shown to act as a catalyst for the electro-oxidation of this compound. ndl.gov.in This catalytic modification leads to a significant enhancement in the peak current and a marked increase in the anodic potential, which improves the sensitivity and selectivity of the detection. ndl.gov.in

Using differential pulse voltammetry, a highly sensitive detection method was developed. ndl.gov.in The key findings are summarized in the table below.

Table 2: Performance Characteristics of DPV Method for this compound

Parameter Value
Technique Differential Pulse Voltammetry (DPV)
Electrode Cobalt Schiff Base Modified Carbon-Paste Electrode
Linear Dynamic Range 1 x 10⁻³ to 4 x 10⁻⁶ M
Detection Limit 1 x 10⁻⁶ M
Reproducibility (RSD) < 3.5% (for calibration slope)

Data sourced from Shahrokhian and Amiri (2006). ndl.gov.in

This modified electrode was successfully used for the voltammetric detection of this compound in synthetic human serum samples, demonstrating its potential for analysis in biological matrices. ndl.gov.in The electrode also showed high stability in its voltammetric response and good selectivity for this compound over other biological thiols like cysteine. ndl.gov.in

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.